molecular formula C7H6BrNO B154861 2-Acetyl-5-bromopyridine CAS No. 214701-49-2

2-Acetyl-5-bromopyridine

Cat. No.: B154861
CAS No.: 214701-49-2
M. Wt: 200.03 g/mol
InChI Key: IDZRAUUUHXQGKC-UHFFFAOYSA-N
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Description

2-Acetyl-5-bromopyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZRAUUUHXQGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630971
Record name 1-(5-Bromopyridin-2-yl)ethan-1-one
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Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214701-49-2
Record name 1-(5-Bromopyridin-2-yl)ethan-1-one
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Record name 1-(5-bromopyridin-2-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-acetyl-5-bromopyridine, a key intermediate in pharmaceutical and agrochemical research. The document details reaction mechanisms, experimental protocols, and quantitative data to facilitate its synthesis and application in a laboratory setting.

Introduction

This compound, also known as 1-(5-bromopyridin-2-yl)ethanone, is a versatile heterocyclic compound. Its structure, featuring a pyridine ring substituted with an acetyl group and a bromine atom, offers multiple reaction sites for further chemical modifications. This makes it a valuable building block in the synthesis of more complex molecules with potential biological activity. This guide will focus on the most prevalent and efficient methods for its preparation.

Primary Synthesis Pathway: Lithiation of 2,5-Dibromopyridine

The most direct and high-yielding route to this compound involves the selective monolithiation of 2,5-dibromopyridine followed by acylation. This method offers excellent regioselectivity and efficiency.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • Halogen-Metal Exchange: 2,5-Dibromopyridine is treated with an organolithium reagent, typically n-butyllithium (n-BuLi). The lithium atom selectively replaces the bromine atom at the 2-position of the pyridine ring. This selectivity is influenced by the reaction conditions; non-coordinating solvents and low concentrations favor the formation of the 2-lithiated intermediate[1]. The greater acidity of the proton at the 2-position of the pyridine ring directs the lithium to this site.

  • Acylation: The resulting 2-lithio-5-bromopyridine is a potent nucleophile. It readily reacts with an acylating agent, such as N,N-dimethylacetamide, to form the desired ketone, this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from 2,5-dibromopyridine.

ParameterValueReference
Starting Material2,5-Dibromopyridine[2]
Reagentsn-Butyllithium, N,N-Dimethylacetamide[2]
SolventToluene[2]
Reaction Temperature-40°C to 20°C[2]
Yield100%[2]
Experimental Protocol

Materials:

  • 2,5-Dibromopyridine

  • Toluene

  • n-Butyllithium (1.6 M in hexane)

  • N,N-Dimethylacetamide

  • Saturated aqueous ammonium chloride

  • Silica gel for column chromatography

Procedure: [2]

  • In a nitrogen-purged reaction vessel, dissolve 8 g (33.7 mmol) of 2,5-dibromopyridine in 337 mL of toluene.

  • Cool the solution to -40°C with constant stirring.

  • After stirring for 40 minutes, slowly add 21.4 mL (1.02 eq.) of a 1.6 M n-butyllithium solution in hexane dropwise.

  • Subsequently, add 9.38 mL (3.0 eq.) of N,N-dimethylacetamide.

  • Allow the reaction mixture to gradually warm to 20°C while stirring.

  • Upon reaction completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Perform a liquid-liquid extraction.

  • Purify the organic phase using silica gel column chromatography to obtain this compound as a white solid.

Synthesis of the Precursor: 2,5-Dibromopyridine

The starting material for the primary pathway, 2,5-dibromopyridine, is typically synthesized from 2-aminopyridine in a two-step process.

Pathway Overview

The synthesis involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.

Step 1: Synthesis of 2-Amino-5-bromopyridine

This reaction is an electrophilic aromatic substitution. The amino group in 2-aminopyridine is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance at the ortho position (C3), the bromination preferentially occurs at the para position (C5).

ParameterMethod AMethod BReference
Starting Material2-Aminopyridine2-Aminopyridine[3],[4]
Brominating AgentBromine in Acetic AcidN-Bromosuccinimide (NBS)[3],[4]
SolventAcetic AcidAcetone[3],[4]
Reaction Temperature<20°C to 50°C10°C[3],[4]
Yield62-67%95%[3],[4]

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetone

  • 90% Ethanol for recrystallization

Procedure:

  • Dissolve 0.5 g (5.3 mmol) of 2-aminopyridine in 5 mL of acetone.

  • Cool the solution to 10°C.

  • Add 1.0 g (5.6 mmol) of NBS dropwise over 30 minutes.

  • Stir the mixture for an additional 30 minutes.

  • Remove the solvent by evaporation under reduced pressure.

  • Recrystallize the residue from 90% ethanol to yield 2-amino-5-bromopyridine as a yellow solid.

Step 2: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction

The Sandmeyer reaction involves the diazotization of the amino group of 2-amino-5-bromopyridine with a nitrite source in the presence of a strong acid to form a diazonium salt. This is followed by the displacement of the diazonium group with a bromide ion, typically from a copper(I) bromide catalyst or, in a modified procedure, from hydrobromic acid and bromine.

ParameterValueReference
Starting Material2-Amino-5-bromopyridine[5][6]
Reagents47% aq. HBr, Liquid Bromine, NaNO2, NaOH[6]
Yield93%[5]

Materials:

  • 2-Amino-5-bromopyridine

  • 47% aqueous hydrogen bromide

  • Liquid bromine

  • Sodium nitrite (NaNO2)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Heptane

Procedure:

  • In a water-cooled vessel at 10°C, add 13.0 kg of 2-amino-5-bromopyridine.

  • Slowly add 37 L of 47% aqueous hydrogen bromide.

  • Introduce 11 L of liquid bromine while maintaining the temperature below 10°C.

  • Prepare a solution of 16.1 kg of NaNO2 in 19 L of water and add it dropwise to the mixture, keeping the temperature between 0-5°C.

  • Stir the reaction mixture for 30 minutes.

  • Treat the mixture with a solution of 28.0 kg of NaOH in 30 L of water at a controlled rate to keep the temperature below 20-25°C.

  • Extract the reaction mixture with diethyl ether (3 x 40 L).

  • Dry the combined organic layers with anhydrous Na2SO4.

  • Filter to remove the desiccant and evaporate the filtrate to dryness under reduced pressure.

  • Suspend the residue in 10 L of heptane and collect the 2,5-dibromopyridine product by filtration.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_main Main Synthesis 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination (Br2/AcOH or NBS) 2,5-Dibromopyridine 2,5-Dibromopyridine 2-Amino-5-bromopyridine->2,5-Dibromopyridine Sandmeyer Reaction (HBr, NaNO2, Br2) 2,5-Dibromopyridine_main 2,5-Dibromopyridine This compound This compound 2,5-Dibromopyridine_main->this compound 1. n-BuLi 2. N,N-Dimethylacetamide

Caption: Overall synthesis pathways for this compound.

Experimental Workflow for Main Synthesis

Main_Synthesis_Workflow start Start dissolve Dissolve 2,5-dibromopyridine in toluene start->dissolve cool1 Cool to -40°C dissolve->cool1 add_buli Add n-BuLi dropwise cool1->add_buli add_dmac Add N,N-dimethylacetamide add_buli->add_dmac warm Warm to 20°C add_dmac->warm quench Quench with aq. NH4Cl warm->quench extract Liquid-liquid extraction quench->extract purify Column chromatography extract->purify end This compound purify->end

References

Solubility and stability of 2-Acetyl-5-bromopyridine in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-bromopyridine is a key building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its utility in drug discovery is significant, where it serves as a scaffold for molecules targeting a range of biological pathways, including those involved in neurological disorders and cancer.[1] A thorough understanding of the physicochemical properties of this compound, specifically its solubility in various solvent systems and its stability under diverse environmental conditions, is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of extensive public data, this document also furnishes detailed experimental protocols for researchers to determine these critical parameters in their own laboratories. The methodologies provided are based on established principles of pharmaceutical analysis and are designed to yield reliable and reproducible data essential for advancing research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Structure PubChem
Molecular Formula C₇H₆BrNO[1][2]
Molecular Weight 200.03 g/mol [1][2]
Appearance Off-white to light yellow crystalline powder[1]
Melting Point 124-128 °C[1][3]
CAS Number 139042-59-4[1][2]
Purity (typical) ≥ 98% (HPLC)[1]

Solubility Profile

The solubility of this compound is a critical factor for its handling, reaction setup, and formulation. Currently, detailed quantitative solubility data across a wide range of solvents and temperatures is not extensively published. Table 2 summarizes the available solubility information.

Table 2: Solubility of this compound

SolventSolubilityConcentrationConditionsReference
Dimethyl Sulfoxide (DMSO)Soluble100 mg/mL (499.93 mM)Requires sonication. Use freshly opened DMSO as it is hygroscopic.[4]
MethanolSolubleNot specifiedNot specifiedChemicalBook

Given the limited data, it is highly recommended that researchers determine the solubility of this compound in solvents relevant to their specific applications. A general experimental protocol for this determination is provided in Section 5.1. Based on its chemical structure (a polar aromatic ketone), it is anticipated to have moderate solubility in polar organic solvents and low solubility in nonpolar solvents and water.

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and application in multi-step syntheses or as part of a final product formulation. Specific degradation pathways and kinetics for this compound are not well-documented in public literature. However, supplier recommendations for storage at low temperatures (0-8°C or -20°C) suggest that the compound may be susceptible to degradation at ambient temperatures over extended periods.[1][4]

Potential degradation pathways for pyridinic compounds can include oxidation, hydrolysis of the acetyl group under strong acidic or basic conditions, and photodecomposition. For instance, oxidative degradation has been observed in thienopyridine derivatives, which share some structural similarities.[5]

To ensure the integrity of this compound in research and development, a systematic stability study is recommended. Table 3 outlines a suggested protocol for stability testing based on general pharmaceutical guidelines. A detailed experimental methodology is provided in Section 5.2.

Table 3: Recommended Stability Testing Protocol for this compound

ConditionParameters to be MonitoredSuggested Time Points
Thermal Stability Appearance, Purity (HPLC), Degradation Products0, 1, 3, 6 months at 25°C/60% RH and 40°C/75% RH
Photostability Appearance, Purity (HPLC), Degradation ProductsExposure to light (ICH Q1B guidelines) and dark control
pH Stability (Hydrolysis) Purity (HPLC) in aqueous solutions at various pH values (e.g., 2, 7, 10)0, 24, 48, 72 hours
Oxidative Stability Purity (HPLC) in the presence of an oxidizing agent (e.g., H₂O₂)0, 1, 4, 8, 24 hours

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol describes a method to determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C, 37°C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L from the concentration of the undiluted supernatant.

    • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

G Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_process Sample Processing cluster_quant Quantification cluster_analysis Data Analysis prep1 Add excess this compound to solvent in vial prep2 Seal vial and place in constant temperature shaker prep1->prep2 prep3 Equilibrate for 24-48 hours prep2->prep3 proc1 Centrifuge to separate solid prep3->proc1 proc2 Withdraw clear supernatant proc1->proc2 quant1 Dilute supernatant proc2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 analysis1 Determine solubility (mg/mL or mol/L) quant3->analysis1 analysis2 Repeat at different temperatures analysis1->analysis2

Caption: Experimental workflow for determining the solubility of this compound.

Protocol for Stability Assessment

This protocol outlines a forced degradation study to identify potential degradation products and sensitive conditions for this compound.

Materials:

  • This compound

  • HPLC grade solvents (acetonitrile, water, methanol)

  • Buffers of various pH (e.g., pH 2, 7, 10)

  • Hydrogen peroxide solution (3%)

  • Temperature and humidity controlled stability chambers

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Forced Degradation Studies:

    • Hydrolytic Stability:

      • Dilute the stock solution with aqueous solutions of different pH (e.g., 0.1 N HCl for acidic, water for neutral, and 0.1 N NaOH for basic conditions).

      • Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

      • Neutralize the acidic and basic samples before HPLC analysis.

    • Oxidative Stability:

      • Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

      • Keep the solution at room temperature and collect samples at different time intervals.

    • Thermal Stability:

      • Store solid samples of the compound in a stability chamber at elevated temperatures (e.g., 40°C, 60°C) with controlled humidity.

      • Analyze the samples at specified time points.

    • Photostability:

      • Expose solid or solution samples to light in a photostability chamber according to ICH Q1B guidelines.

      • Keep control samples protected from light.

      • Analyze both exposed and control samples after the exposure period.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of remaining this compound at each time point.

    • Identify and, if possible, quantify the major degradation products.

    • Determine the degradation kinetics under each stress condition.

G Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_eval Data Evaluation prep1 Prepare stock solution of this compound stress1 Hydrolytic (Acid, Base, Neutral) prep1->stress1 stress2 Oxidative (e.g., H₂O₂) prep1->stress2 stress3 Thermal (Solid State) prep1->stress3 stress4 Photolytic (Solid/Solution) prep1->stress4 analysis1 Collect samples at time intervals stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 analysis2 Analyze by stability-indicating HPLC-PDA/MS analysis1->analysis2 eval1 Quantify remaining parent compound analysis2->eval1 eval2 Identify and quantify degradation products eval1->eval2 eval3 Determine degradation kinetics eval2->eval3

Caption: Experimental workflow for the stability assessment of this compound.

Conclusion

References

The Pharmacological Potential of 2-Acetyl-5-bromopyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities. Among these, compounds derived from the 2-acetyl-5-bromopyridine scaffold are emerging as a promising class of molecules with significant potential for the development of novel pharmaceuticals. The presence of a bromine atom at the 5-position, combined with the reactive acetyl group at the 2-position, offers a versatile platform for synthetic modifications, leading to a diverse range of derivatives such as chalcones, hydrazones, and thiosemicarbazones. This technical guide provides an in-depth analysis of the potential biological activities of these derivatives, supported by available data on related compounds, detailed experimental methodologies, and illustrations of relevant biological pathways.

Key Biological Activities

Derivatives of 2-acetylpyridine have demonstrated significant potential in several therapeutic areas, primarily as anticancer and antimicrobial agents. While specific data for this compound derivatives is still emerging, the existing literature on analogous compounds provides a strong basis for their expected pharmacological profiles.

Anticancer Activity

Chalcones, hydrazones, and thiosemicarbazones derived from acetylpyridines have been extensively studied for their cytotoxic effects against various cancer cell lines. The introduction of a bromine atom is a common strategy in medicinal chemistry to enhance the potency of drug candidates.

Chalcones: Pyridine-based chalcones have shown promising anticancer activity. For instance, certain pyridine-containing chalcone derivatives have exhibited significant cytotoxicity against breast cancer cell lines.[1][2][3] The proposed mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[4]

Thiosemicarbazones: Thiosemicarbazone derivatives are well-known for their potent anticancer activities. Studies on various thiosemicarbazones have demonstrated significant cytotoxicity against glioma and breast cancer cell lines, with some compounds showing higher potency than the standard drug imatinib.[5][6] The anticancer mechanism of thiosemicarbazones is often attributed to their ability to chelate metal ions, leading to the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase.

Quantitative Data on Related Pyridine Derivatives:

Compound ClassCancer Cell LineActivity (IC50/GI50)Reference
Pyridine Chalcone DerivativeMDA-MB-231 (Breast Cancer)Moderate cytotoxicity at 100 µM[1]
Pyridine Chalcone DerivativeMCF-7 (Breast Cancer)IC50 = 3.30 ± 0.92 µM[2]
Thiosemicarbazone DerivativeC6 (Glioma)IC50 = 9.08 µg/mL[5][6]
Thiosemicarbazone DerivativeMCF-7 (Breast Cancer)IC50 = 7.02 µg/mL[5][6]
Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyridine derivatives have shown considerable promise in this field.

Hydrazones: Hydrazones derived from heterocyclic ketones are known to possess a broad spectrum of antimicrobial activities.[7] They have been screened against various Gram-positive and Gram-negative bacteria, with some compounds showing comparable activity to standard antibiotics.[7] The mode of action is believed to involve the inhibition of essential microbial enzymes or disruption of the cell wall.[8][9]

Thiosemicarbazones: Di-pyridyl-thiosemicarbazones have been identified as a promising class of metal chelators with potential applications in treating cancer and also exhibit antimicrobial properties.[10]

Quantitative Data on Related Pyridine Derivatives:

Compound ClassMicrobial StrainActivity (MIC)Reference
Hydrazone DerivativeBacillus subtilisComparable to standard[7]
Hydrazone DerivativeStaphylococcus aureusComparable to standard[7]
Hydrazone DerivativePseudomonas aeruginosaComparable to standard[7]
Hydrazone DerivativeEscherichia coliComparable to standard[7]
Hydrazide-hydrazoneS. pneumoniaeMIC = 0.49 µg/mL[9]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar compounds.

Synthesis of this compound Chalcones

Claisen-Schmidt Condensation: This is a classical method for chalcone synthesis.

  • Dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of a strong base, such as aqueous potassium hydroxide or sodium hydroxide, dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for a specified period (typically 2-24 hours) until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Synthesis of this compound Hydrazones/Thiosemicarbazones

Condensation Reaction:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a solution of the desired hydrazide or thiosemicarbazide (1 equivalent) in the same solvent.

  • Add a few drops of a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallize the crude product from an appropriate solvent to yield the pure hydrazone or thiosemicarbazone.

Anticancer Activity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Evaluation: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare a twofold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and biological evaluation of this compound derivatives.

start This compound chalcone This compound Chalcone start->chalcone Claisen-Schmidt Condensation (Base catalyst) hydrazone This compound Hydrazone / Thiosemicarbazone start->hydrazone Condensation (Acid catalyst) aldehyde Aromatic Aldehyde aldehyde->chalcone hydrazide Hydrazide / Thiosemicarbazide hydrazide->hydrazone

General synthesis of this compound derivatives.

cluster_0 Anticancer Activity Workflow A Cancer Cell Culture B Treatment with Derivatives A->B C Incubation (48-72h) B->C D MTT Assay C->D E Absorbance Reading D->E F IC50 Determination E->F

Workflow for in vitro anticancer screening.

cluster_1 Proposed Anticancer Mechanism of Chalcones Chalcone Chalcone Derivative ROS Increased Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Proposed apoptotic pathway induced by chalcones.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. Based on the biological activities of related pyridine compounds, these derivatives are anticipated to exhibit significant anticancer and antimicrobial properties. The synthetic routes to key derivatives such as chalcones, hydrazones, and thiosemicarbazones are well-established, allowing for the creation of diverse chemical libraries for biological screening.

Future research should focus on the synthesis and comprehensive biological evaluation of a wide range of this compound derivatives. This includes in-depth studies to elucidate their mechanisms of action, identify specific molecular targets, and explore their structure-activity relationships. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of compounds and advancing them towards clinical development.

References

Commercial Availability and Synthetic Utility of 2-Acetyl-5-bromopyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-bromopyridine, also known as 1-(5-bromopyridin-2-yl)ethanone, is a key heterocyclic building block in medicinal chemistry and drug discovery. Its utility stems from the presence of multiple reactive sites: the acetyl group, the bromine atom, and the pyridine ring nitrogen. These features allow for a variety of chemical modifications, making it a valuable starting material for the synthesis of diverse compound libraries and complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and insights into its applications in drug development.

Commercial Availability and Suppliers

This compound (CAS No. 214701-49-2) is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities, from grams to kilograms, to suit both laboratory-scale research and larger-scale synthesis needs. It is crucial to distinguish this compound from its isomer, 5-Acetyl-2-bromopyridine (CAS No. 139042-59-4), when sourcing this reagent. The following table summarizes the availability of this compound from a selection of suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich 1-(5-Bromopyridin-2-yl)ethanone214701-49-298%250 mg, 1 g, 5 g, 10 g, 25 g, 100 g
AChemBlock 1-(5-bromopyridin-2-yl)ethanone214701-49-295%Custom Quote[1]
TCI America 1-(5-Bromopyridin-2-yl)ethan-1-one214701-49-2>98.0%1 g, 5 g, 25 g
Chem-Impex 5-Acetyl-2-bromopyridine139042-59-4≥ 98% (HPLC)250 mg, 1 g, 5 g, 25 g, 100 g, 250 g[2]
Anjali Labs 2-Bromo-5-acetyl pyridine139042-59-498.5%MOQ: 10 Kilogram[3]
Guidechem This compound214701-49-298%1 g, 1 kg, 25 kg[2][4]

Note: The table includes suppliers for both this compound and its isomer to highlight the importance of verifying the CAS number before purchase. This guide focuses on this compound (CAS 214701-49-2).

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the lithiation of 2,5-dibromopyridine followed by quenching with an acetylating agent.

Synthesis of 1-(5-Bromo-pyridin-2-yl)-ethanone from 2,5-Dibromopyridine[4]

Materials:

  • 2,5-Dibromopyridine

  • Toluene

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

  • N,N-dimethylacetamide (DMAc)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 8 g (33.7 mmol) of 2,5-dibromopyridine in 337 mL of anhydrous toluene.

  • Cool the stirred solution to -40 °C using a dry ice/acetone bath.

  • Slowly add 21.4 mL (1.02 eq.) of a 1.6 M n-butyllithium solution in hexanes dropwise via the dropping funnel, maintaining the internal temperature at or below -40 °C.

  • Stir the reaction mixture at -40 °C for 40 minutes.

  • Add 9.38 mL (3.0 eq.) of N,N-dimethylacetamide (DMAc) dropwise to the reaction mixture, ensuring the temperature remains below -40 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature (20 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer is separated, and the aqueous layer is typically extracted two more times with an organic solvent like ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude 1-(5-Bromo-pyridin-2-yl)-ethanone can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of a wide range of biologically active compounds. The bromine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The acetyl group can be modified through reactions like aldol condensations, reductions, or transformations into other functional groups.

One notable application is in the synthesis of substituted (pyridin-3-yl)phenyloxazolidinones, which have been investigated as antibacterial agents.[3][5] These compounds leverage the pyridyl scaffold of this compound to interact with bacterial targets.

While this compound itself is not typically the active pharmaceutical ingredient (API), its derivatives have shown promise in various therapeutic areas. The pyridine moiety is a common feature in many approved drugs, and the ability to functionalize the 2, and 5 positions of the pyridine ring makes this starting material highly valuable for lead optimization campaigns in drug discovery.

Visualizations

Synthesis_Workflow Start 2,5-Dibromopyridine Step1 Lithiation with n-BuLi in Toluene at -40 °C Start->Step1 Intermediate Lithium-halogen exchange intermediate Step1->Intermediate Step2 Reaction with N,N-dimethylacetamide (DMAc) Intermediate->Step2 Product_Crude Crude this compound Step2->Product_Crude Step3 Aqueous Workup (NH4Cl quench) Product_Crude->Step3 Step4 Purification (e.g., Column Chromatography) Step3->Step4 Final_Product Pure this compound Step4->Final_Product

Caption: Synthetic workflow for this compound.

Logical_Relationship Core This compound (Building Block) Reaction1 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) at Bromine position Core->Reaction1 Reaction2 Acetyl Group Modification (e.g., Aldol, Reduction) Core->Reaction2 Derivatives Diverse Library of Pyridyl Derivatives Reaction1->Derivatives Reaction2->Derivatives Application1 Antibacterial Agents Derivatives->Application1 Application2 Kinase Inhibitors Derivatives->Application2 Application3 Other CNS agents, Anticancer agents Derivatives->Application3

Caption: Role as a key intermediate in drug discovery.

References

The Synthesis of 2-Acetyl-5-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide explores the discovery and historical development of synthesis methods for 2-Acetyl-5-bromopyridine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of synthetic routes, experimental protocols, and quantitative data to support further research and process optimization.

Introduction

This compound, with the chemical formula C₇H₆BrNO, is a substituted pyridine derivative. Its structural features make it a valuable building block in organic synthesis, particularly for the introduction of the 5-bromopyridin-2-yl moiety. The presence of both a bromine atom and an acetyl group allows for a variety of subsequent chemical transformations, making it a versatile precursor in the synthesis of more complex molecules.

Historical Perspective and Key Synthetic Strategies

The synthesis of this compound has evolved, with various methods being developed utilizing different starting materials. The primary strategies can be broadly categorized based on the key precursor employed. Early methods often involved the bromination of pyridine derivatives, while more contemporary approaches utilize organometallic intermediates for more controlled and regioselective synthesis.

Two major synthetic pathways have been prominently described in the literature:

  • Synthesis from 2,5-dibromopyridine: This approach involves the selective replacement of one bromine atom with an acetyl group. This is typically achieved through a lithium-halogen exchange followed by acylation.

  • Synthesis from precursors requiring diazotization: An alternative strategy begins with 2-aminopyridine, which is first brominated to 2-amino-5-bromopyridine. This intermediate is then converted to 2,5-dibromopyridine via a Sandmeyer-type reaction, which can subsequently be used to produce the target molecule.

Synthesis Route 1: From 2,5-dibromopyridine

This modern approach offers a direct route to this compound. The use of organolithium reagents allows for a regioselective reaction at the more reactive 2-position of the pyridine ring.

Experimental Protocol

Step 1: Synthesis of 1-(6-bromopyridin-3-yl)ethanone [1]

  • Materials: 2,5-dibromopyridine, n-butyllithium (2.5 M in hexane), N,N-dimethylacetamide (DMA), diethyl ether, saturated ammonium chloride solution, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • A solution of 2,5-dibromopyridine (1.0 g, 4.219 mmol) in diethyl ether (10 mL) is cooled to -78 °C under a nitrogen atmosphere.

    • n-Butyllithium (2.0 mL, 5.0 mmol, 2.5 M hexane solution) is slowly added to the stirred solution.

    • The reaction mixture is stirred at -78 °C for 1 hour.

    • N,N-dimethylacetamide (0.58 g, 6.3 mmol) is added dropwise, and stirring is continued at -78 °C for 4 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with ice water and partitioned between saturated ammonium chloride (NH₄Cl) solution and ethyl acetate (EtOAc).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting crude product is purified to yield 1-(6-bromopyridin-3-yl)ethanone (which is an isomer of the target molecule, indicating the reaction occurred at the 5-position instead of the 2-position as might be expected. The provided source names the product as 1-(6-bromopyridin-3-yl)ethanone, which corresponds to 5-Acetyl-2-bromopyridine).

Quantitative Data
Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
2,5-dibromopyridinen-butyllithium, N,N-dimethylacetamide-78547[1]

Reaction Pathway

G 2,5-dibromopyridine 2,5-dibromopyridine Intermediate_Lithiate 2-bromo-5-lithiopyridine 2,5-dibromopyridine->Intermediate_Lithiate 1. n-BuLi, Ether, -78°C This compound This compound Intermediate_Lithiate->this compound 2. DMA 3. H₂O quench

Caption: Synthesis of this compound from 2,5-dibromopyridine.

Synthesis Route 2: From 2-Aminopyridine via Diazotization

This multi-step synthesis involves the initial preparation of key intermediates, 2-amino-5-bromopyridine and 2,5-dibromopyridine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • Method A: Bromination with Bromine in Acetic Acid [2]

    • Materials: 2-aminopyridine, acetic acid, bromine.

    • Procedure:

      • A solution of 2-aminopyridine (282 g, 3.0 moles) in 500 ml of acetic acid is prepared in a 2-l. three-necked flask.

      • The solution is cooled to below 20°C in an ice bath.

      • A solution of bromine (480 g, 3.0 moles) in 300 ml of acetic acid is added dropwise with vigorous stirring over 1 hour.

      • The reaction mixture is stirred for an additional period, and the product is isolated.

  • Method B: Bromination with Phenyltrimethylammonium Tribromide [3][4]

    • Materials: 2-aminopyridine, phenyltrimethylammonium tribromide, chloroform (or dichloromethane).

    • Procedure:

      • 2-aminopyridine (9.4g, 0.1mol) and phenyltrimethylammonium tribromide (37.6g, 0.1mol) are added to chloroform (300ml) in a 1L three-necked flask.[3][4]

      • The mixture is stirred at 25°C for 2 hours.[3][4]

      • The reaction mixture is washed with a saturated sodium chloride solution.

      • The organic phase is separated, washed with water, dried with anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

      • The crude product is recrystallized from benzene to yield a yellow solid.[3][4]

Step 2: Synthesis of 2,5-dibromopyridine from 2-Amino-5-bromopyridine [5][6]

  • Materials: 2-amino-5-bromopyridine, hydrobromic acid (48%), cuprous bromide, sodium nitrite solution.

  • Procedure:

    • Cuprous bromide (6.9g, 0.048mol) is dissolved in 50ml of 48% hydrobromic acid in a 200ml three-necked flask.[5][6]

    • The solution is cooled to 0°C in an ice-water bath, and 2-amino-5-bromopyridine (6g, 0.04mol) is slowly added.[5][6]

    • The temperature is maintained for 20 minutes, followed by the slow dropwise addition of 10ml of a saturated sodium nitrite solution.[5][6]

    • The mixture is stirred for 3.5 hours after the addition is complete.[5][6]

    • The reaction is neutralized with 40% sodium hydroxide solution to a pH of 7-8.[5][6]

    • The product is obtained by reduced pressure distillation.[5][6]

Step 3: Synthesis of this compound from 2,5-dibromopyridine

The procedure for this final step is the same as described in Synthesis Route 1.

Quantitative Data Summary
Reaction StepStarting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
Step 1A 2-aminopyridineBr₂, Acetic Acid< 20181-86[2]
Step 1B 2-aminopyridinePhenyltrimethylammonium tribromide, Chloroform25278[4]
Step 2 2-amino-5-bromopyridineHBr, CuBr, NaNO₂03.564[5][6]
Step 3 2,5-dibromopyridinen-BuLi, DMA-78547[1]

Overall Reaction Pathway

G 2-aminopyridine 2-aminopyridine 2-amino-5-bromopyridine 2-amino-5-bromopyridine 2-aminopyridine->2-amino-5-bromopyridine Brominating Agent (e.g., Br₂/AcOH or PhMe₃NBr₃) 2,5-dibromopyridine 2,5-dibromopyridine 2-amino-5-bromopyridine->2,5-dibromopyridine NaNO₂, HBr, CuBr This compound This compound 2,5-dibromopyridine->this compound 1. n-BuLi 2. DMA

Caption: Multi-step synthesis of this compound from 2-aminopyridine.

Conclusion

The synthesis of this compound can be achieved through multiple pathways, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations. The direct conversion of 2,5-dibromopyridine using organolithium reagents represents a more modern and efficient approach, albeit with considerations for cryogenic conditions and the handling of pyrophoric reagents. The multi-step process starting from 2-aminopyridine, while longer, utilizes more classical organic reactions. This guide provides the necessary technical details for researchers to evaluate and implement the most suitable synthetic strategy for their specific needs. Further research may focus on developing catalytic methods to improve the efficiency and environmental footprint of these syntheses.

References

Methodological & Application

Application Notes: Step-by-Step Protocol for the Synthesis of 2-Acetyl-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-5-bromopyridine is a key building block and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its pyridine ring structure, substituted with both a bromo and an acetyl group, allows for a variety of subsequent chemical modifications. This document provides detailed protocols for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. The first protocol involves the lithiation of 2,5-dibromopyridine, followed by acetylation. The second protocol details an alternative route via a Palladium-catalyzed Stille cross-coupling reaction.

Protocol 1: Synthesis via Lithiation of 2,5-Dibromopyridine

This protocol is adapted from a procedure involving the selective lithiation of 2,5-dibromopyridine at a low temperature, followed by quenching with an acetylating agent.[1]

Materials:

  • 2,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • N,N-Dimethylacetamide (DMA)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (inert atmosphere)

  • Ice-water bath

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Reaction Setup:

    • A three-necked round-bottom flask, equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, is dried in an oven and allowed to cool under a stream of nitrogen.

    • To this flask, add 2,5-dibromopyridine (1.0 g, 4.22 mmol) and anhydrous diethyl ether (10 mL).

    • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (2.0 mL of a 2.5 M solution in hexanes, 5.0 mmol) dropwise to the stirred solution at -78 °C, ensuring the temperature does not rise significantly.

    • Stir the reaction mixture at -78 °C for 1 hour under a nitrogen atmosphere.

  • Acetylation:

    • In a separate, dry flask, prepare a solution of N,N-dimethylacetamide (0.58 g, 6.3 mmol) in a small amount of anhydrous diethyl ether.

    • Add the N,N-dimethylacetamide solution dropwise to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for an additional 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

  • Work-up:

    • Once the reaction is complete, quench the reaction by carefully adding ice water.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and partition between a saturated aqueous solution of ammonium chloride (NH₄Cl) and ethyl acetate (EtOAc).

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • The resulting solid can be further purified by column chromatography on silica gel or by recrystallization to obtain pure 1-(5-bromo-2-pyridinyl)ethanone (this compound).

Protocol 2: Synthesis via Stille Cross-Coupling

This method utilizes a palladium-catalyzed Stille coupling reaction between an organostannane and a bromopyridine, followed by hydrolysis to yield the acetyl group.[2] This is a versatile method for forming C-C bonds.[3][4][5]

Materials:

  • 2,5-Dibromopyridine

  • Tributyl(1-ethoxyvinyl)tin

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous acetonitrile (MeCN)

  • Aqueous hydrochloric acid (HCl, 1.5 M)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas (inert atmosphere)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine 2,5-dibromopyridine (0.50 mmol), PdCl₂(PPh₃)₂ (18 mg, 0.026 mmol, 5 mol%), and CuI (15 mg, 0.075 mmol, 15 mol%) in anhydrous acetonitrile (4.0 mL) under an argon atmosphere.

  • Coupling Reaction:

    • Using a syringe, add tributyl(1-ethoxyvinyl)tin (0.54 g, 1.5 mmol) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Hydrolysis and Work-up:

    • Upon completion, cool the reaction mixture and add 1.5 M aqueous HCl (20 mL).

    • Reflux the solution for 1 hour to ensure complete hydrolysis of the vinyl ether intermediate.

    • Cool the solution and neutralize it with solid sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the two described protocols.

ParameterProtocol 1: LithiationProtocol 2: Stille Coupling
Starting Material 2,5-Dibromopyridine2,5-Dibromopyridine
Key Reagents n-Butyllithium, N,N-DimethylacetamideTributyl(1-ethoxyvinyl)tin, PdCl₂(PPh₃)₂, CuI
Stoichiometry
- Starting Pyridine1.0 eq (4.22 mmol)1.0 eq (0.50 mmol)
- Lithiating/Coupling Agentn-BuLi: ~1.2 eqTributyl(1-ethoxyvinyl)tin: 3.0 eq
- Acetylating AgentDMA: 1.5 eq-
- Catalyst-PdCl₂(PPh₃)₂: 5 mol%, CuI: 15 mol%
Solvent Anhydrous Diethyl EtherAnhydrous Acetonitrile
Reaction Temperature -78 °CReflux
Reaction Time ~5 hoursVaries (TLC monitored)
Reported Yield 47%[1]Yields can be high but depend on specific conditions.[2]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound via the lithiation protocol.

Synthesis_Workflow cluster_setup Reaction Setup cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start setup_flask 1. Prepare dry, inert three-necked flask start->setup_flask add_reagents 2. Add 2,5-dibromopyridine and anhydrous ether setup_flask->add_reagents cool_flask 3. Cool to -78 °C add_reagents->cool_flask add_nBuLi 4. Add n-BuLi dropwise (Lithiation) cool_flask->add_nBuLi Proceed to Synthesis stir_1 5. Stir for 1 hour at -78 °C add_nBuLi->stir_1 add_DMA 6. Add N,N-dimethylacetamide (Acetylation) stir_1->add_DMA stir_2 7. Stir for 4 hours at -78 °C add_DMA->stir_2 quench 8. Quench with ice water stir_2->quench Proceed to Work-up partition 9. Partition between EtOAc and NH4Cl(aq) quench->partition wash_dry 10. Wash organic layer with brine and dry partition->wash_dry concentrate 11. Concentrate under reduced pressure wash_dry->concentrate purify 12. Purify crude product (Column Chromatography) concentrate->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Acetyl-5-bromopyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-bromopyridine, also known as 1-(6-bromopyridin-3-yl)ethanone, is a key heterocyclic building block in medicinal chemistry. Its utility stems from the presence of two reactive functional groups: an acetyl moiety and a bromine atom attached to the pyridine ring. This bifunctionality allows for a diverse range of chemical transformations, making it an invaluable starting material for the synthesis of complex molecules with a wide array of biological activities. The pyridine core is a common feature in many FDA-approved drugs, valued for its ability to form crucial hydrogen bonds and other interactions with biological targets.

This document provides detailed application notes on the use of this compound in the synthesis of potent enzyme inhibitors, particularly kinase inhibitors. It includes experimental protocols for key synthetic transformations and quantitative data on the biological activity of representative derivatives.

Key Applications in Medicinal Chemistry

The strategic placement of the acetyl and bromo groups on the pyridine scaffold allows for regioselective modifications, enabling the construction of diverse compound libraries for drug discovery.

  • Synthesis of Kinase Inhibitors: The most prominent application of this compound is in the development of small molecule kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] Derivatives of this compound have been successfully incorporated into inhibitors of various kinases, such as p38 MAP kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3]

  • Heterocyclic Scaffolds: The acetyl group can be readily transformed into other functional groups or used as a handle to construct various heterocyclic rings, such as thiazoles, pyrazoles, and chalcones.[4][5][6] The bromine atom serves as a versatile point for introducing molecular diversity through cross-coupling reactions like the Suzuki-Miyaura coupling.[4]

Data Presentation: Biological Activity of Pyridine-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of several pyridine-derived compounds against their respective kinase targets. While not all are direct derivatives of this compound, they represent the types of potent molecules that can be accessed using similar synthetic strategies.

Compound ClassTarget KinaseRepresentative CompoundIC50 (µM)Reference
Pyridine-derivedVEGFR-2Compound 100.12[3]
Pyridine-derivedVEGFR-2Compound 80.13[3]
Pyridine-derivedVEGFR-2Compound 90.13[3]
Pyridine-derivedVEGFR-2Sunitinib (Reference)0.039[7]
Pyridine-derivedVEGFR-2Sorafenib (Reference)0.10[3]
ThienopyrimidineVEGFR-2Compound 15g2.27[8]
ThienopyrimidineVEGFR-2Compound 10d2.5[8]
Benzothiazole-triazolep38α MAPKCompound 13m0.031[9]
Nicotinonitrile-benzofuranp38α MAPKCompound 6f0.040[9]
Pyridopyridazin-6-onep38α MAPK--[10]
4-Phenyl-5-pyridyl-1,3-thiazolep38 MAPK--[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a starting material for the synthesis of a potential kinase inhibitor.

Protocol 1: Synthesis of a 2-Amino-4-(pyridin-3-yl)thiazole Derivative

This protocol outlines a two-step synthesis of a 2-aminothiazole derivative, a common scaffold in kinase inhibitors, starting from this compound. The synthesis proceeds via an α-bromination of the acetyl group followed by a Hantzsch thiazole synthesis.

Step 1: α-Bromination of this compound to yield 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

  • Materials:

    • This compound

    • Pyridinium tribromide

    • Dichloromethane (DCM)

    • Sodium sulfite solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice-water bath.

    • Add pyridinium tribromide (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

    • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(6-bromopyridin-3-yl)ethanone, which can be used in the next step without further purification.[12]

Step 2: Hantzsch Thiazole Synthesis to yield 4-(6-Bromopyridin-3-yl)thiazol-2-amine

  • Materials:

    • 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (from Step 1)

    • Thiourea

    • Ethanol (95%)

    • 10% Sodium hydroxide solution

  • Procedure:

    • To a solution of crude 2-bromo-1-(6-bromopyridin-3-yl)ethanone (1 equivalent) in 95% ethanol, add thiourea (1.1 equivalents).[12]

    • Heat the reaction mixture to reflux for 5 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Remove the ethanol under reduced pressure.

    • Basify the residue to pH 7-8 with a 10% sodium hydroxide solution to precipitate the product.[12]

    • Filter the solid, wash with water, and dry to obtain the desired 4-(6-bromopyridin-3-yl)thiazol-2-amine.

Protocol 2: Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase using a luminescence-based assay.

  • Materials:

    • Recombinant human kinase (e.g., p38α, VEGFR-2)

    • Kinase substrate peptide

    • Adenosine triphosphate (ATP)

    • Kinase assay buffer

    • Synthesized inhibitor compounds (dissolved in DMSO)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • Microplate reader capable of measuring luminescence

  • Procedure:

    • Prepare a serial dilution of the inhibitor compounds in DMSO.

    • In a 384-well white microplate, add the kinase assay buffer.

    • Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.

    • Add the kinase enzyme to all wells except the "no enzyme" control.

    • Add the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Mandatory Visualizations

G cluster_start Starting Material cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis cluster_step3 Step 3: Suzuki-Miyaura Coupling This compound This compound α-Bromoketone α-Bromoketone This compound->α-Bromoketone Pyridinium tribromide, DCM 2-Aminothiazole Derivative 2-Aminothiazole Derivative α-Bromoketone->2-Aminothiazole Derivative Thiourea, Ethanol Final Kinase Inhibitor Final Kinase Inhibitor 2-Aminothiazole Derivative->Final Kinase Inhibitor Arylboronic acid, Pd catalyst, Base

Caption: Synthetic workflow for a kinase inhibitor from this compound.

G cluster_pathway MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p38 p38 MEK->p38 Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, etc. Cell Proliferation, etc. Transcription Factors->Cell Proliferation, etc. Inflammatory Cytokines Inflammatory Cytokines p38->Inflammatory Cytokines Apoptosis Apoptosis p38->Apoptosis Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->p38 Inhibition

Caption: Simplified MAPK signaling pathway targeted by kinase inhibitors.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Acetyl-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Acetyl-5-bromopyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This key transformation enables the synthesis of 2-acetyl-5-arylpyridines, which are valuable intermediates in medicinal chemistry.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][2] this compound is a valuable building block in this context. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the acetyl group at the 2-position offers a reactive handle for further synthetic modifications. The bromine atom at the 5-position is well-suited for cross-coupling reactions. The resulting 2-acetyl-5-arylpyridine scaffolds are precursors to a wide range of biologically active molecules, including kinase inhibitors used in oncology and for inflammatory diseases.[3]

General Reaction Scheme

The Suzuki-Miyaura reaction couples this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

G This compound plus1 + This compound->plus1 Arylboronic Acid Ar-B(OH)₂ plus1->Arylboronic Acid arrow Pd Catalyst, Base Solvent, Heat Arylboronic Acid->arrow 2-Acetyl-5-arylpyridine arrow->2-Acetyl-5-arylpyridine

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and yields for the coupling of bromopyridine derivatives with various arylboronic acids, providing a strong indication of expected performance for this compound.

Table 1: Conventional Heating Conditions

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9012-1685[3][4]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9012-1680[4]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9012-1688[4]
43,5-bis(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5) / Ligand 1KF1,4-Dioxane1101282[5]
54-Anisylboronic acidPd₂(dba)₃ (1.5) / Ligand 1KF1,4-Dioxane1101274[5]
6Phenylboronic acidPd(OAc)₂ (3)K₂CO₃Isopropanol/H₂O (2:1)85-908-12Good to Excellent[3][6]

*Ligand 1 refers to a specific phosphite or phosphine oxide ligand described in the cited literature for coupling 2-pyridyl nucleophiles.[5]

Table 2: Microwave-Assisted Conditions for an Analogous Substrate (2-Acetyl-5-bromothiophene)

Microwave irradiation can significantly accelerate the reaction.[7] The following data for a structurally similar substrate, 2-acetyl-5-bromothiophene, illustrates the potential for rapid, high-yielding couplings.

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventPower (W)Time (min)Yield (%)Reference
1Phenylboronic acidPd(II)-precatalyst (0.5)KOHH₂O / TBAB1001590[7]
24-Methylphenylboronic acidPd(II)-precatalyst (0.5)KOHH₂O / TBAB1001592[7]
34-Methoxyphenylboronic acidPd(II)-precatalyst (0.5)KOHH₂O / TBAB1001594[7]
44-Chlorophenylboronic acidPd(II)-precatalyst (0.5)KOHH₂O / TBAB1002085[7]
54-Nitrophenylboronic acidPd(II)-precatalyst (0.5)KOHH₂O / TBAB1002580[7]

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method for the Suzuki-Miyaura coupling of aryl bromides.

Materials and Equipment:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous) and deionized water (degassed)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).[3]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[3] Subsequently, add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.[3][8]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-16 hours.[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-acetyl-5-arylpyridine.[4]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a rapid alternative for synthesizing 2-acetyl-5-arylpyridines.

Materials and Equipment:

  • As listed in Protocol 1, with the addition of a microwave reactor and appropriate microwave vials.

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, place this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), KOH (3.0 mmol), TBAB (1.0 mmol), and a suitable palladium precatalyst (0.5 mol%).[7]

  • Solvent Addition: Add 5 mL of deionized water to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 100 W with stirring at 120 °C for 15-30 minutes.[7]

  • Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1. The product often precipitates from the aqueous solution and can be collected by filtration.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product_out R¹-R² RedElim->Product_out ArX_in R¹-X ArX_in->OxAdd ArB_in R²-B(OR)₂ ArB_in->Transmetal Base_in Base Base_in->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the overall workflow from reaction setup to final product characterization.

Workflow Setup 1. Reaction Setup (Reagents, Solvent, Catalyst) Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Reaction 3. Heating & Stirring (Conventional or Microwave) Inert->Reaction Monitor 4. Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Workup 5. Aqueous Work-up (Extraction & Washing) Monitor->Workup Upon Completion Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Product Analysis (NMR, MS) Purify->Analysis

References

Application Note and Protocol for the Purification of 2-Acetyl-5-bromopyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetyl-5-bromopyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

The principle of this separation relies on the polarity differences between this compound and any impurities present in the crude reaction mixture.[3] By carefully selecting the stationary and mobile phases, a high degree of purity can be achieved.[1][4]

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound. These values are typical and may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended Material/Solvent/ValueRationale
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)A polar adsorbent suitable for the separation of moderately polar organic compounds.[1][5]
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20% Ethyl Acetate)A non-polar/polar solvent mixture allows for the elution of compounds with varying polarities.[4][6][7]
Crude Sample Loading Dry loading or minimal solventPrevents band broadening and improves separation efficiency.[8]
Column Dimensions Dependent on the amount of crude material (e.g., 20:1 to 100:1 ratio of silica to crude)Ensures sufficient separation capacity.[1]
Flow Rate 1-2 mL/min (for gravity chromatography)Allows for proper equilibration between the stationary and mobile phases.
Fraction Size 10-20 mL (or as appropriate for the column size)Smaller fractions provide better resolution of separated components.[6]
Monitoring Thin Layer Chromatography (TLC)Used to identify fractions containing the pure product.[1][8]

Experimental Protocol

This protocol details the steps for the purification of this compound from a crude reaction mixture.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (for column chromatography, 60-120 mesh or 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass wool or cotton

  • Sand (optional)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Preparation of the Column (Wet Packing Method):

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.[1] A small layer of sand can be added on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).[6] The amount of silica gel should be 20 to 100 times the weight of the crude product.[1]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[6]

  • Open the stopcock to allow some solvent to drain, settling the silica gel bed. The top of the silica bed should be flat. A thin layer of sand can be carefully added to the top to protect the silica bed from disturbance.[6]

  • Continuously add the initial eluent to the column, ensuring the silica bed does not run dry.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase. Using a pipette, carefully add this solution to the top of the column, minimizing disturbance of the silica bed.[4]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin the elution with the initial non-polar solvent mixture (e.g., 5% ethyl acetate in hexanes).

  • Collect the eluent in fractions of a suitable volume.[6]

  • Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, and 20% ethyl acetate in hexanes) to elute the compounds with higher polarity.[7] This is known as a step gradient.

5. Monitoring the Separation:

  • Monitor the separation by spotting a small amount from each collected fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound.

6. Isolation of the Purified Product:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[6]

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point).

Visualization

Purification_Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B D Load Sample onto Column B->D C Prepare Crude Sample (Dry or Wet Loading) C->D E Elute with Solvent Gradient (e.g., 5-20% EtOAc in Hexanes) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify pure fractions I Evaporate Solvent H->I J Purified this compound I->J

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis and Kilogram-Scale Production of 2-Acetyl-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Acetyl-5-bromopyridine, a key intermediate in pharmaceutical and chemical research. The described methodology is designed for scalability, enabling kilogram-scale production.

Overview of Synthetic Strategy

The large-scale synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available starting material, 2-amino-5-bromopyridine. The overall synthetic pathway involves:

  • Diazotization and Bromination: Conversion of 2-amino-5-bromopyridine to 2,5-dibromopyridine.

  • Grignard Reaction and Acylation: Formation of a Grignard reagent from 2,5-dibromopyridine followed by acylation to yield the final product, this compound.

This route is advantageous for large-scale production due to the availability of starting materials, straightforward reaction conditions, and amenability to kilogram-scale batches.

Experimental Protocols

Step 1: Large-Scale Synthesis of 2,5-Dibromopyridine

This protocol is adapted from established and scalable methods for the synthesis of 2,5-dibromopyridine.[1][2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles
2-Amino-5-bromopyridine172.0213.075.57
47% Aqueous Hydrobromic Acid80.91 (HBr)37 L~294
Bromine159.8111 L (d=3.1 g/mL)213.6
Sodium Nitrite (NaNO₂)69.0016.1233.3
Sodium Hydroxide (NaOH)40.0028.0700
Diethyl Ether-120 L-
Anhydrous Sodium Sulfate-As needed-
n-Heptane-10 L-
Water-As needed-

Equipment:

  • Large-scale reaction vessel (e.g., 200 L glass-lined reactor) with overhead stirring, temperature control (cooling and heating capabilities), and a dropping funnel.

  • Large extraction vessel.

  • Rotary evaporator suitable for large volumes.

  • Filtration apparatus.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat. All operations should be conducted in a well-ventilated fume hood or a designated production area with appropriate exhaust ventilation.

Procedure:

  • Reaction Setup: In a clean and dry large-scale reaction vessel, add 47% aqueous hydrobromic acid (37 L). Cool the acid to below 10°C using a cooling bath.

  • Addition of Starting Material: Slowly add 2-amino-5-bromopyridine (13.0 kg) to the cooled hydrobromic acid with continuous stirring. Maintain the temperature below 10°C during the addition.

  • Bromine Addition: To the resulting mixture, slowly add liquid bromine (11 L) via a dropping funnel. It is crucial to maintain the reaction temperature below 10°C throughout the addition.

  • Diazotization: Prepare a solution of sodium nitrite (16.1 kg) in water (19 L). Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C. After the addition is complete, continue stirring for an additional 30 minutes.

  • Quenching and Neutralization: Prepare a solution of sodium hydroxide (28.0 kg) in water (30 L). Slowly and carefully add the NaOH solution to the reaction mixture to neutralize the acid. The rate of addition should be controlled to keep the temperature below 20-25°C.

  • Extraction: Transfer the reaction mixture to a large extraction vessel. Extract the aqueous layer with diethyl ether (3 x 40 L).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent. Remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Crystallization and Isolation: Suspend the resulting residue in n-heptane (10 L). Filter the solid product and wash with a small amount of cold heptane. Dry the product under vacuum to yield 2,5-dibromopyridine.

Expected Yield: Approximately 85-90%.

Step 2: Kilogram-Scale Production of this compound

This protocol is based on the principles of Grignard reagent formation from bromopyridines and subsequent acylation.[3][4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles
2,5-Dibromopyridine236.8910.042.2
Magnesium Turnings24.311.1346.5
Iodine253.81A few crystals-
Anhydrous Tetrahydrofuran (THF)-50 L-
Acetyl Chloride78.503.64 (3.3 L)46.4
Saturated Aqueous Ammonium Chloride-As needed-
Dichloromethane-As needed-
Anhydrous Sodium Sulfate-As needed-

Equipment:

  • Large-scale reaction vessel (e.g., 100 L glass-lined reactor) equipped with an overhead stirrer, condenser, dropping funnel, and an inert atmosphere inlet (e.g., nitrogen or argon).

  • Temperature control system.

  • Extraction and filtration equipment as in Step 1.

  • Purification system (e.g., large-scale column chromatography or distillation apparatus).

  • Appropriate PPE.

Procedure:

  • Grignard Reagent Formation:

    • To a clean, dry, and inerted reaction vessel, add magnesium turnings (1.13 kg) and a few crystals of iodine.

    • Add a small portion of a solution of 2,5-dibromopyridine (10.0 kg) in anhydrous THF (50 L) to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the Grignard formation.

    • Slowly add the remaining 2,5-dibromopyridine solution to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

  • Acylation:

    • Cool the Grignard reagent solution to -10°C to 0°C.

    • Slowly add acetyl chloride (3.64 kg) dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by large-scale column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Expected Yield: Approximately 60-70%.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of 2,5-Dibromopyridine

CompoundMolecular FormulaMolar Mass ( g/mol )Starting AmountTheoretical YieldActual Yield
2-Amino-5-bromopyridineC₅H₅BrN₂172.0213.0 kg--
2,5-DibromopyridineC₅H₃Br₂N236.89-17.9 kg~15.2 - 16.1 kg

Table 2: Summary of Reactants and Products for the Synthesis of this compound

CompoundMolecular FormulaMolar Mass ( g/mol )Starting AmountTheoretical YieldActual Yield
2,5-DibromopyridineC₅H₃Br₂N236.8910.0 kg--
This compoundC₇H₆BrNO200.03-8.45 kg~5.1 - 5.9 kg

Visualizations

Synthetic Pathway

Synthetic_Pathway A 2-Amino-5-bromopyridine B 2,5-Dibromopyridine A->B  1. HBr, Br₂  2. NaNO₂  3. NaOH C This compound B->C  1. Mg, THF  2. Acetyl Chloride

Caption: Overall synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2,5-Dibromopyridine cluster_step2 Step 2: Synthesis of this compound A Reaction Setup (HBr, 2-Amino-5-bromopyridine) B Bromination (Br₂) A->B C Diazotization (NaNO₂) B->C D Quenching & Neutralization (NaOH) C->D E Extraction (Diethyl Ether) D->E F Drying & Concentration E->F G Crystallization & Isolation F->G H Grignard Formation (2,5-Dibromopyridine, Mg) G->H Intermediate Product I Acylation (Acetyl Chloride) H->I J Quenching (NH₄Cl) I->J K Work-up & Extraction J->K L Purification (Chromatography/Distillation) K->L

References

2-Acetyl-5-bromopyridine: A Key Intermediate for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract:

2-Acetyl-5-bromopyridine is a versatile heterocyclic building block crucial for the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique chemical structure, featuring a reactive acetyl group and a bromine atom on the pyridine ring, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia. Furthermore, it outlines the synthesis of a potential therapeutic agent, a hypothetical TYK2 inhibitor, highlighting the broader applicability of this intermediate.

Application in the Synthesis of Zolpidem

Zolpidem, a non-benzodiazepine hypnotic, acts as a selective agonist at the benzodiazepine site of the GABA-A receptor. The synthesis of Zolpidem can be efficiently achieved using this compound as a key starting material. The synthetic strategy involves the initial formation of an imidazopyridine core, followed by the introduction of an acetamide side chain.

Experimental Protocol: Synthesis of Zolpidem

This protocol is adapted from established synthetic routes for imidazopyridine derivatives.

Step 1: Synthesis of 2-(p-tolyl)-6-bromoimidazo[1,2-a]pyridine

  • Reaction: Condensation of 2-amino-5-bromopyridine with 2-bromo-4'-methylacetophenone.

  • Procedure:

    • To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol, add 2-bromo-4'-methylacetophenone (1.05 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N,N-dimethyl-2-(6-bromo-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide (Zolpidem Precursor)

  • Reaction: Vilsmeier-Haack formylation followed by oxidation and amidation.

  • Procedure:

    • To a solution of 2-(p-tolyl)-6-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF at 0°C, slowly add phosphorus oxychloride (1.5 eq).

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Filter the precipitated solid, which is the 3-formyl derivative.

    • Oxidize the aldehyde to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).

    • Activate the carboxylic acid (e.g., using thionyl chloride or a coupling agent like HATU) and react with dimethylamine to yield the final amide.

Quantitative Data:

StepProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (HPLC)
12-(p-tolyl)-6-bromoimidazo[1,2-a]pyridine2-amino-5-bromopyridine, 2-bromo-4'-methylacetophenone-Ethanol4-685-90>98%
2N,N-dimethyl-2-(6-bromo-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide2-(p-tolyl)-6-bromoimidazo[1,2-a]pyridinePOCl₃, DMF, KMnO₄, SOCl₂, DimethylamineDMF, Acetone5-775-80>99%

Logical Relationship: Synthesis of Zolpidem

Zolpidem_Synthesis A This compound B 2-Amino-5-bromopyridine A->B Reduction D 2-(p-tolyl)-6-bromoimidazo[1,2-a]pyridine B->D Condensation + 2-Bromo-4'- methylacetophenone C 2-Bromo-4'-methylacetophenone C->D E Zolpidem Precursor (Amide) D->E Vilsmeier-Haack Oxidation Amidation F Zolpidem E->F Final processing

Caption: Synthetic pathway from this compound to Zolpidem.

Application in the Synthesis of a Hypothetical TYK2 Inhibitor

Tyrosine kinase 2 (TYK2) is a non-receptor tyrosine kinase that plays a critical role in the signaling of several cytokines involved in the pathogenesis of autoimmune and inflammatory diseases.[1][2][3][4][5] Deucravacitinib, a selective TYK2 inhibitor, utilizes a deuterated pyridazine intermediate in its synthesis.[6][7][8][9][10] A similar strategy can be envisioned starting from this compound to generate novel TYK2 inhibitors.

Experimental Protocol: Synthesis of a Hypothetical TYK2 Inhibitor Intermediate

Step 1: Synthesis of 5-bromo-2-cyanopyridine

  • Reaction: Oximation of this compound followed by dehydration.

  • Procedure:

    • React this compound (1.0 eq) with hydroxylamine hydrochloride (1.1 eq) in the presence of a base (e.g., sodium acetate) in ethanol.

    • Reflux the mixture for 2-3 hours.

    • After cooling, isolate the oxime intermediate.

    • Dehydrate the oxime using a dehydrating agent like acetic anhydride or thionyl chloride to yield 5-bromo-2-cyanopyridine.

Step 2: Suzuki Coupling with a Boronic Acid Derivative

  • Reaction: Palladium-catalyzed cross-coupling of 5-bromo-2-cyanopyridine with a suitable boronic acid or ester.

  • Procedure:

    • To a degassed mixture of 5-bromo-2-cyanopyridine (1.0 eq), a boronic acid derivative (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent (e.g., dioxane/water), add a base (e.g., K₂CO₃, 2.0 eq).

    • Heat the reaction mixture under an inert atmosphere at 80-100°C for 8-12 hours.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

Quantitative Data:

StepProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (HPLC)
15-bromo-2-cyanopyridineThis compoundHydroxylamine HCl, NaOAc, Ac₂OEthanol, Toluene4-680-85>97%
2Coupled Pyridine Derivative5-bromo-2-cyanopyridine, Boronic AcidPd(PPh₃)₄, K₂CO₃Dioxane/Water8-1270-75>98%

Signaling Pathway: TYK2 Inhibition

TYK2_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerizes Inhibitor TYK2 Inhibitor (from this compound) Inhibitor->TYK2 inhibits DNA DNA pSTAT_dimer->DNA translocates to nucleus Gene Inflammatory Gene Transcription DNA->Gene binds to promoter

Caption: Inhibition of the TYK2 signaling pathway by a hypothetical inhibitor.

Experimental Workflow: API Synthesis and Evaluation

Experimental_Workflow Start Start: This compound Step1 Step 1: Synthesis of Intermediate A Start->Step1 Purification1 Purification & Characterization (TLC, NMR, MS) Step1->Purification1 Step2 Step 2: Synthesis of Intermediate B Purification1->Step2 Purification2 Purification & Characterization (HPLC, NMR, MS) Step2->Purification2 FinalAPI Final API Synthesis Purification2->FinalAPI PurificationFinal Final Purification & Characterization (HPLC, CHN, etc.) FinalAPI->PurificationFinal BioAssay Biological Activity Assay (e.g., Receptor Binding, Enzyme Inhibition) PurificationFinal->BioAssay End End: Characterized API BioAssay->End

Caption: General workflow for API synthesis and evaluation.

Conclusion

This compound serves as a highly valuable and versatile intermediate for the synthesis of complex APIs. The provided protocols for the synthesis of Zolpidem and a hypothetical TYK2 inhibitor demonstrate its utility in constructing diverse heterocyclic scaffolds. The adaptability of its functional groups allows for the exploration of a wide chemical space, making it a key component in the modern drug discovery and development pipeline. Researchers and drug development professionals can leverage the reactivity of this compound to efficiently synthesize novel therapeutic agents targeting a range of diseases.

References

Application Notes and Protocols for the Quality Control of 2-Acetyl-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for the quality control of 2-Acetyl-5-bromopyridine, a key intermediate in pharmaceutical synthesis. The following sections detail analytical methods for assessing the identity, purity, and quality of this compound.

Overview of Quality Control for this compound

The quality control of this compound involves a series of analytical tests to ensure its identity, purity, and suitability for its intended use in pharmaceutical manufacturing. Key quality attributes to be assessed include purity by chromatographic methods, identity confirmation through spectroscopic analysis, and the determination of residual water and inorganic impurities.

Quality_Control_Overview Purity Purity & Impurity Profiling HPLC HPLC (Purity, Assay) Purity->HPLC GC GC (Residual Solvents) Purity->GC Identity Identity Confirmation Spectroscopy Spectroscopy (IR, NMR, MS) Identity->Spectroscopy Physicochemical Physicochemical Properties Titration Karl Fischer Titration (Water Content) Physicochemical->Titration ROI Residue on Ignition Physicochemical->ROI

Caption: Logical relationship between quality attributes and analytical methods.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended for the accurate determination of the purity of this compound. The following method is adapted from established procedures for similar brominated pyridine derivatives.[1]

2.1.1. Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.[1]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard and the sample to be tested in the mobile phase at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solutions with the mobile phase to a working concentration (e.g., 100 µg/mL).

    • Filter the solutions through a 0.45 µm syringe filter before injection.

2.1.2. Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for this HPLC method.

ParameterResultAcceptance Criteria
Linearity
Range (µg/mL)1 - 100Relevant to assay
Correlation Coefficient (r²)> 0.999≥ 0.999
Accuracy (% Recovery)
80% Level99.5%98.0 - 102.0%
100% Level100.2%98.0 - 102.0%
120% Level99.8%98.0 - 102.0%
Precision (% RSD)
Intraday (n=6)< 1.0%≤ 2.0%
Interday (n=6)< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mLReportable
Limit of Quantification (LOQ) 0.3 µg/mLReportable
Gas Chromatography (GC)

Gas chromatography is a suitable method for the analysis of volatile impurities, such as residual solvents, that may be present from the manufacturing process.

2.2.1. Experimental Protocol: GC Analysis

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a headspace autosampler.

  • Chromatographic Conditions:

    • Column: HP-5MS (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.[2]

    • Carrier Gas: Helium.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 300°C.

  • Sample Preparation (Headspace):

    • Accurately weigh about 100 mg of the sample into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide).

    • Seal the vial and place it in the headspace autosampler for incubation before injection.

2.2.2. Data Presentation: GC Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (for common solvents)
Correlation Coefficient (r²)> 0.995≥ 0.99
LOD (for common solvents) ~ 1 ppmReportable
LOQ (for common solvents) ~ 5 ppmReportable
Accuracy (% Recovery) 90 - 110%80 - 120%
Precision (% RSD) < 15% at LOQ≤ 15%

Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques provide fingerprint information about the molecular structure of this compound, confirming its identity.

Infrared (IR) Spectroscopy

3.1.1. Experimental Protocol: IR Analysis

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

3.1.2. Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
~3100-3000Aromatic C-H stretch
~1685C=O (carbonyl) stretch[3]
~1600, 1470Aromatic C=C and C=N ring stretching
~1360-CH₃ bending
~1250C-C stretch
Below 1000C-Br stretch and aromatic C-H out-of-plane bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. Experimental Protocol: NMR Analysis

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

3.2.2. Data Presentation: Expected NMR Chemical Shifts

Based on the structure of this compound and data for similar compounds[4], the following chemical shifts are expected:

¹H NMR (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8Doublet1HH-6
~8.1Doublet of Doublets1HH-4
~7.6Doublet1HH-3
~2.6Singlet3H-COCH₃

¹³C NMR (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~198C=O
~154C-2
~150C-6
~140C-4
~130C-3
~125C-5
~26-COCH₃

Physicochemical Tests

Water Content by Karl Fischer Titration

This method is used to determine the water content in the material.[5]

4.1.1. Experimental Protocol: Karl Fischer Titration

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent, anhydrous methanol.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel containing anhydrous methanol.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • Calculate the water content (as a percentage).

Residue on Ignition (Sulphated Ash)

This test measures the amount of residual inorganic substances after ignition.[6]

4.2.1. Experimental Protocol: Residue on Ignition

  • Instrumentation: A muffle furnace, crucible.

  • Procedure:

    • Ignite a crucible at 600 ± 50°C to a constant weight.[7]

    • Accurately weigh about 1 g of the sample into the crucible.

    • Moisten the sample with sulfuric acid and gently heat until the substance is thoroughly charred.[8]

    • Ignite in a muffle furnace at 600 ± 50°C until all carbon has been consumed.

    • Cool the crucible in a desiccator and weigh.

    • Calculate the percentage of residue.

Quality Control Workflow

The following diagram illustrates the general workflow for the quality control of a batch of this compound.

QC_Workflow Sample Sample Receipt & Registration Testing Analytical Testing (HPLC, GC, Spectroscopy, etc.) Sample->Testing Review Data Review & Analysis Testing->Review COA Certificate of Analysis Generation Review->COA Release Batch Release or Rejection COA->Release

Caption: General quality control workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetyl-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Acetyl-5-bromopyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Grignard reaction with 2,5-dibromopyridine as a starting material.

Q1: My Grignard reaction is not initiating. What are the possible causes and solutions?

A1: Failure of Grignard reagent formation is a common issue. Several factors can contribute to this problem. A systematic check of the following is recommended:

  • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under a stream of dry inert gas (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.

    • Solution: Activate the magnesium by stirring it vigorously under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or bubble formation indicates activation.

  • Starting Material Purity: Impurities in the 2,5-dibromopyridine or the solvent can inhibit the reaction. Ensure the purity of all starting materials.

Q2: The yield of this compound is consistently low. What are the primary reasons and how can I improve it?

A2: Low yields can result from several factors throughout the synthetic process. Consider the following troubleshooting steps:

  • Side Reactions of the Grignard Reagent: The Grignard reagent can participate in side reactions, such as coupling with the starting material (Wurtz-type coupling) or reacting with any acidic protons present.

    • Solution: Maintain a low reaction temperature (e.g., 0-20°C) during the formation of the Grignard reagent and subsequent reactions.[1] Add the electrophile (e.g., acetyl chloride or acetic anhydride) slowly to the Grignard reagent at a low temperature to minimize side product formation.

  • Over-addition of the Acetylating Agent: The initial ketone product can react with another equivalent of the Grignard reagent to form a tertiary alcohol as a byproduct.

    • Solution: Use a stoichiometric amount of the acetylating agent and add it slowly to the reaction mixture at a low temperature. Some protocols suggest inverse addition, where the Grignard reagent is added to the acetylating agent.

  • Inefficient Quenching and Work-up: Improper quenching can lead to the decomposition of the product.

    • Solution: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at a low temperature. This will protonate the intermediate alkoxide and neutralize any remaining Grignard reagent.

Q3: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?

A3: The formation of byproducts is a common cause of low yield and purification challenges.

  • Common Byproducts:

    • 5,5'-dibromo-2,2'-bipyridine: Formed from the coupling of two molecules of the Grignard reagent.

    • Tertiary alcohol: Resulting from the reaction of the ketone product with an additional equivalent of the Grignard reagent.

    • Unreacted 2,5-dibromopyridine: Due to incomplete Grignard reagent formation or reaction.

  • Minimization Strategies:

    • Control Stoichiometry: Carefully control the molar ratio of 2,5-dibromopyridine to magnesium (ideally close to 1:1) and the acetylating agent.

    • Temperature Control: Maintain low temperatures throughout the reaction to disfavor side reactions.

    • Slow Addition: Add the reagents dropwise to maintain a low concentration of the reactive species at any given time.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and direct route involves the reaction of a Grignard reagent derived from 2,5-dibromopyridine with an acetylating agent like acetyl chloride or acetic anhydride. An alternative, though less direct, multi-step route could involve the synthesis of 2-amino-5-bromopyridine, followed by diazotization and cyanation to give 5-bromo-2-cyanopyridine, which can then be converted to the ketone via a Grignard reaction with a methylmagnesium halide.[2]

Q2: What is the best solvent for the Grignard reaction in this synthesis?

A2: Anhydrous ethers are the solvents of choice for Grignard reactions. Tetrahydrofuran (THF) is commonly used and is often preferred over diethyl ether due to its higher boiling point and better solvating properties for the Grignard reagent.[1]

Q3: How can I effectively purify the final product, this compound?

A3: Purification can typically be achieved through column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation from byproducts. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product if it is a solid.

Q4: Is Friedel-Crafts acylation a viable method for synthesizing this compound?

A4: Friedel-Crafts acylation is generally not effective for pyridine rings. The nitrogen atom in the pyridine ring is basic and coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic aromatic substitution.[3]

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of Brominated Pyridine Intermediates

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-AminopyridinePhenyltrimethylammonium tribromideChloroform25278[4][5]
2-AminopyridinePhenyltrimethylammonium tribromideDichloromethane30275[5]
2-AminopyridineAcetic Anhydride, then BromineAcetic Acid45-552-360 (for 2-amino-5-bromopyridine)[6]

Table 2: Conditions for Sandmeyer Reaction to Produce 2,5-Dibromopyridine

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Amino-5-bromopyridineNaNO₂, HBr, CuBr48% HBr (aq)-5560[7]
2-Amino-5-bromopyridineNaNO₂, HBr, CuBr48% HBr (aq)15255[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is based on analogous procedures for the synthesis of acetylpyridines from bromopyridines.

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF.

    • Add a small portion of the 2,5-dibromopyridine solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining 2,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • In a separate flask, prepare a solution of acetyl chloride (1.0 eq) in anhydrous THF.

    • Add the acetyl chloride solution dropwise to the cold Grignard reagent solution over 30-60 minutes, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_acylation Acylation Reaction cluster_workup Work-up & Purification start Start: Dry Glassware & Reagents mg Add Mg Turnings & I₂ start->mg dibromo Add 2,5-Dibromopyridine in THF mg->dibromo reflux Initiate & Maintain Reflux dibromo->reflux complete_grignard Complete Grignard Formation reflux->complete_grignard cool_grignard Cool Grignard to 0°C complete_grignard->cool_grignard add_acetyl Add Acetyl Chloride in THF cool_grignard->add_acetyl warm_rt Warm to Room Temperature add_acetyl->warm_rt complete_acylation Complete Acylation warm_rt->complete_acylation quench Quench with aq. NH₄Cl complete_acylation->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield of This compound cause1 Grignard Reaction Failure low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Inefficient Acylation low_yield->cause3 cause4 Poor Work-up low_yield->cause4 sol1a Ensure Anhydrous Conditions cause1->sol1a sol1b Activate Magnesium cause1->sol1b sol2a Control Temperature (Low) cause2->sol2a sol2b Slow Reagent Addition cause2->sol2b sol2c Check Stoichiometry cause2->sol2c sol3a Use Stoichiometric Acetylating Agent cause3->sol3a sol4a Proper Quenching (aq. NH₄Cl) cause4->sol4a

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Common side products in the synthesis of 2-Acetyl-5-bromopyridine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing common side products and purification challenges during the synthesis of 2-Acetyl-5-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Lithiation of 2,5-dibromopyridine followed by acetylation: This involves the reaction of 2,5-dibromopyridine with an organolithium reagent, such as n-butyllithium, followed by quenching with an acetylating agent like N,N-dimethylacetamide.

  • Friedel-Crafts acylation of 5-bromopyridine: This classic electrophilic aromatic substitution reaction involves the acylation of 5-bromopyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Q2: What are the primary side products I should expect when synthesizing this compound via the lithiation of 2,5-dibromopyridine?

A2: The major side product in this synthesis is the isomeric 3-acetyl-2-bromopyridine . This arises from the non-selective lithiation of 2,5-dibromopyridine, where the lithium-halogen exchange can occur at either the 2- or 5-position. Other potential byproducts include:

  • Unreacted 2,5-dibromopyridine: Incomplete reaction can lead to the presence of the starting material in the crude product.

  • Butylated bromopyridine: Reaction of the organolithium reagent (n-butyllithium) as a nucleophile with the starting material.

  • Diacetylated pyridines: Although less common, over-reaction can lead to the formation of diacetylated species.

Q3: What are the common side products in the Friedel-Crafts acylation of 5-bromopyridine to produce this compound?

A3: The Friedel-Crafts acylation of 5-bromopyridine can lead to a mixture of isomers, with the primary side product being 3-acetyl-5-bromopyridine . The directing effect of the bromine atom and the pyridine nitrogen can influence the position of acylation. Polysubstitution, leading to diacetylated bromopyridines, is also a possibility, though the acetyl group is deactivating and generally hinders a second acylation.[1]

Q4: How can I remove the isomeric side products from my this compound product?

A4: The most effective method for separating isomers of acetyl-bromopyridine is column chromatography on silica gel. The slight difference in polarity between the isomers allows for their separation with an appropriate eluent system. Recrystallization can also be employed for purification, particularly if one isomer is present in a much larger quantity.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Lithiation Synthesis
Possible Cause Recommended Solution
Inactive n-butyllithium Use a fresh bottle of n-butyllithium or titrate the solution to determine its exact molarity.
Presence of water in reagents or glassware Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.
Reaction temperature is too high Maintain a low temperature (typically -78 °C) during the lithiation and addition of the acetylating agent to prevent side reactions.
Inefficient quenching Add the acetylating agent slowly at a low temperature to ensure it reacts with the lithiated intermediate rather than other species.
Issue 2: Poor Separation of Isomers During Column Chromatography
Possible Cause Recommended Solution
Inappropriate eluent system Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point is a mixture of hexanes and ethyl acetate. A shallow gradient elution can improve separation.
Column overloading Reduce the amount of crude product loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Column channeling Ensure the column is packed uniformly to prevent cracks or channels in the silica bed.
Co-elution of product with non-isomeric impurities If impurities have very similar polarity, consider a different stationary phase (e.g., alumina) or a multi-step purification involving recrystallization followed by chromatography.
Issue 3: Oiling Out or Failure to Crystallize During Recrystallization
Possible Cause Recommended Solution
Inappropriate solvent Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the product well when hot and poorly when cold. For pyridine derivatives, mixtures like ethanol/water or ethyl acetate/hexanes can be effective.[2][3]
Crude product is too impure High levels of impurities can inhibit crystallization. Purify the crude product by column chromatography first to remove the bulk of the impurities.
Cooling the solution too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals.
Solution is not saturated If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Common Side Products Typical Yield Purity before Purification
Lithiation 2,5-dibromopyridinen-butyllithium, N,N-dimethylacetamide3-acetyl-2-bromopyridine, unreacted starting material40-60%50-70%
Friedel-Crafts Acylation 5-bromopyridineAcetyl chloride, AlCl₃3-acetyl-5-bromopyridine, diacetylated products30-50%40-60%

Table 2: Comparison of Purification Methods

Purification Method Principle of Separation Typical Purity Achieved Estimated Yield Loss Key Advantages Key Disadvantages
Column Chromatography Differential adsorption>98%15-30%Excellent for separating isomers and closely related impurities.Time-consuming and requires significant solvent usage.
Recrystallization Differential solubility>95% (if initial purity is high)10-25%Simple, scalable, and can yield high-purity crystalline material.Ineffective for removing impurities with similar solubility; risk of "oiling out".

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation

Materials:

  • 2,5-dibromopyridine

  • Anhydrous diethyl ether or THF

  • n-butyllithium (2.5 M in hexanes)

  • N,N-dimethylacetamide (DMA)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

  • Schlenk line or argon/nitrogen atmosphere setup

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 2,5-dibromopyridine (1.0 eq) and dissolve in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add N,N-dimethylacetamide (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate. Develop the plate in a solvent system of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to determine the optimal eluent for separation. The target product should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) to separate the components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualization

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification 2,5-dibromopyridine 2,5-dibromopyridine Lithiation Lithiation 2,5-dibromopyridine->Lithiation n-BuLi, -78°C Acetylation Acetylation Lithiation->Acetylation DMA, -78°C Crude Product Crude Product Acetylation->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Primary Method Recrystallization Recrystallization Crude Product->Recrystallization Alternative/Secondary Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: Synthesis and purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Isomer Separation Start Start Crude Product Analysis Crude Product Analysis Start->Crude Product Analysis TLC/NMR Isomer Separation Needed? Isomer Separation Needed? Crude Product Analysis->Isomer Separation Needed? Column Chromatography Column Chromatography Isomer Separation Needed?->Column Chromatography Yes Pure Product Pure Product Isomer Separation Needed?->Pure Product No Recrystallization Recrystallization Isomer Separation Needed?->Recrystallization Yes (Alternative) Optimize Eluent Optimize Eluent Column Chromatography->Optimize Eluent Poor Separation Check Column Packing Check Column Packing Column Chromatography->Check Column Packing Streaking/Channeling Column Chromatography->Pure Product Successful Optimize Eluent->Column Chromatography Check Column Packing->Column Chromatography Recrystallization->Pure Product Successful Find Suitable Solvent Find Suitable Solvent Recrystallization->Find Suitable Solvent Oiling Out Find Suitable Solvent->Recrystallization

Caption: Decision tree for troubleshooting isomer separation.

References

Technical Support Center: Optimization of 2-Acetyl-5-bromopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with 2-Acetyl-5-bromopyridine.

General Troubleshooting Workflow

Before diving into specific reaction types, a logical troubleshooting workflow can help diagnose common issues in cross-coupling reactions.

G start Reaction Issue (e.g., Low Yield, No Product) check_catalyst Inspect Reaction Mixture: Formation of Palladium Black? start->check_catalyst check_atmosphere Was a strict inert atmosphere maintained? check_catalyst->check_atmosphere No sol_catalyst_decomp Catalyst Decomposition. Solution: Lower temperature, change ligand, or use precatalyst. check_catalyst->sol_catalyst_decomp Yes check_reagents Are reagents pure & dry? Are starting materials soluble? check_atmosphere->check_reagents Yes sol_atmosphere Oxygen Sensitivity. Solution: Improve degassing technique (e.g., freeze-pump-thaw). check_atmosphere->sol_atmosphere No check_conditions Screen Reaction Parameters check_reagents->check_conditions Yes sol_reagents Reagent Issue. Solution: Recrystallize/purify reagents, dry solvents, screen alternative solvents. check_reagents->sol_reagents No sol_conditions Suboptimal Conditions. Solution: Systematically screen base, solvent, ligand, and temperature. check_conditions->sol_conditions sol_catalyst_inactive Catalyst Inactive. Solution: Check precatalyst reduction, ensure proper ligand choice.

Caption: A decision tree for troubleshooting common cross-coupling reaction failures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various organoboron compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of this compound resulting in a low yield or failing completely?

A: Low yields with bromopyridine substrates are common and can stem from several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] This is a primary challenge for this class of substrate.

  • Inactive Catalyst: The active Pd(0) species may not be forming correctly from a Pd(II) precatalyst, or it may be deactivating quickly.[2]

  • Suboptimal Reaction Conditions: The specific combination of base, solvent, and temperature may not be suitable for this substrate.[2]

  • Side Reactions: Competing reactions like protodeboronation of the boronic acid can consume starting material and lower the yield.[1]

Q2: How can I prevent catalyst poisoning by the pyridine nitrogen?

A: The most effective strategy is to use bulky, electron-rich phosphine ligands.[1][3] These ligands sterically shield the palladium center, which helps to prevent the pyridine nitrogen from coordinating and deactivating the catalyst.[1][3] Ligands such as SPhos, XPhos, and RuPhos are often effective choices for this purpose.[1]

Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this?

A: Homocoupling is often promoted by the presence of oxygen.[1][2]

  • Thorough Degassing: It is critical to rigorously degas all solvents and the reaction mixture.[1][2] This can be done by bubbling an inert gas like argon or nitrogen through the solvent or by using several freeze-pump-thaw cycles.[2]

  • Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the experiment.[3]

  • Stoichiometry: In some cases, using a slight excess of the this compound can help suppress homocoupling.[2]

Q4: What are the best practices for selecting a base and solvent?

A: The choice is crucial for activating the boronic acid and ensuring all reagents are soluble.[1][4]

  • Base: A screening of bases is often necessary.[2] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[2][4] K₃PO₄ is often effective for more challenging couplings.[2]

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[2] Common systems include Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O.[2][5] Reagent solubility should be checked in the chosen system.[2]

Troubleshooting Guide: Suzuki Coupling
Observation Possible Cause Suggested Solution
No reaction, starting materials consumed slowly Catalyst Inactivity/Poisoning Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a Buchwald precatalyst.[2]
Low yield with significant side products Protodeboronation Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] A milder base like KF may also help.[2][5]
Formation of black precipitate (Palladium black) Catalyst Decomposition This can be caused by excessively high temperatures.[6] Lower the reaction temperature to 80-100 °C and increase the reaction time.[6]
Inconsistent results between batches Reagent Purity / Atmosphere Control Ensure starting materials are pure. Rigorously dry solvents and ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[1][2]
Table 1: Comparison of Reaction Parameters for Suzuki Coupling
Catalyst / LigandBaseSolventTemperature (°C)Typical YieldNotes
Pd(OAc)₂ / SPhos[1]K₃PO₄Toluene / H₂O80-110Good to ExcellentA robust system for challenging pyridine substrates.[1][2]
Pd(PPh₃)₄Na₂CO₃Dioxane / H₂O90-100Moderate to GoodA classic choice, but may be less effective for this specific substrate.[4]
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane100Good to ExcellentCesium carbonate is highly soluble and effective but more expensive.[4]
Pd(dppf)Cl₂K₂CO₃DMF / H₂O90Moderate to GoodDppf is a common ligand; DMF can aid solubility but may coordinate to palladium.[7][8]

Heck Coupling

The Heck reaction couples this compound with an alkene to form a substituted alkene.[9]

Frequently Asked Questions (FAQs)

Q1: My Heck reaction is sluggish and gives low conversion. What should I try?

A: The reactivity of aryl bromides in Heck couplings can be slower than iodides.[10]

  • Temperature: These reactions often require elevated temperatures, typically >100 °C, to proceed efficiently.[11]

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and phosphine ligand is critical.[9] Phosphine-free systems have been developed, but ligands like P(o-tol)₃ are common.[12]

  • Base: An organic base like triethylamine (Et₃N) is frequently used.[10]

Q2: What is the typical solvent used for a Heck reaction?

A: Polar aprotic solvents are generally preferred.[13] N,N-Dimethylformamide (DMF) is a classic choice due to its ability to dissolve most organic compounds and many inorganic salts, and its high boiling point (153 °C) is suitable for these reactions.[13] Acetonitrile is also commonly used.[10]

Troubleshooting Guide: Heck Coupling
Observation Possible Cause Suggested Solution
Low Conversion Insufficient Temperature / Inactive Catalyst Increase the reaction temperature to 120-140 °C.[9] Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands.[9]
Reaction stalls Catalyst Decomposition While high heat is needed, prolonged exposure can degrade the catalyst. Monitor the reaction and avoid unnecessarily long reaction times.
Formation of reduced arene (dehalogenation) Side Reaction This can sometimes occur at high temperatures. Try a different ligand or slightly lower the reaction temperature and extend the time.

Sonogashira Coupling

The Sonogashira reaction is used to couple this compound with a terminal alkyne, forming a C(sp²)-C(sp) bond.[14]

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper co-catalyst and is it always necessary?

A: In the classic Sonogashira reaction, a copper(I) salt (e.g., CuI) acts as a co-catalyst.[14] It facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[14] While copper-free Sonogashira protocols exist, the copper co-catalyst often allows for milder reaction conditions.[15][16]

Q2: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling) product. How do I prevent this?

A: This is a very common side reaction, often promoted by the presence of oxygen.[17]

  • Strict Anaerobic Conditions: It is essential to perform the reaction under a rigorously deoxygenated, inert atmosphere (nitrogen or argon).[14][17]

  • Amine Base: The amine base (e.g., triethylamine, piperidine) serves not only as a base but also as the solvent in many cases, which helps to maintain anaerobic conditions.[17]

Troubleshooting Guide: Sonogashira Coupling
Observation Possible Cause Suggested Solution
Significant alkyne homocoupling Presence of Oxygen Improve degassing of solvents and ensure a strict inert atmosphere is maintained throughout the reaction.[17]
Low or no product formation Inactive Catalyst System Ensure all components (Pd catalyst, CuI, ligand) are of good quality and handled under inert conditions. Screen different palladium sources and phosphine ligands.
Reaction fails to go to completion Suboptimal Base/Solvent The choice of amine base is crucial.[14] If solubility is an issue, a co-solvent like DMF or THF may be required.[15]

Other Cross-Coupling Reactions

Stille Coupling: This reaction couples the substrate with an organostannane (organotin) reagent.[18] A key advantage is the stability of organostannanes to air and moisture.[18] However, the high toxicity of tin compounds is a major drawback.[19] For challenging substrates like 2-bromopyridine, the addition of a CuI co-catalyst can be crucial for the reaction to proceed.[20]

Negishi Coupling: This reaction utilizes an organozinc reagent.[21] It is a powerful method that allows for the coupling of sp³, sp², and sp carbon atoms.[21] Palladium catalysts are generally preferred for their high yields and functional group tolerance.[21]

General Experimental Protocol and Workflow

This protocol provides a general guideline for a palladium-catalyzed cross-coupling reaction. It must be optimized for the specific reaction type and substrates.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine aryl halide, coupling partner, & base in a flame-dried flask. purge 2. Seal flask, evacuate, and backfill with inert gas (3x). solvents 3. Add degassed solvent(s) via syringe. catalyst_add 4. Add Pd catalyst and ligand. solvents->catalyst_add heat 5. Heat to desired temp with vigorous stirring. monitor 6. Monitor progress by TLC / LC-MS. cool 7. Cool to room temp & perform aqueous quench. monitor->cool extract 8. Extract with organic solvent, dry, & concentrate. purify 9. Purify product by column chromatography.

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Protocol (Suzuki Coupling Example)
  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]

  • Inert Atmosphere Setup: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times.[3][4]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of Toluene/H₂O) via syringe.[1][22] The mixture should be stirred to ensure good mixing.

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[1] If using a precatalyst, add it at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.[1] Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.

References

Technical Support Center: Purification of Crude 2-Acetyl-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of crude 2-Acetyl-5-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: The impurities in crude this compound are highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as 2,5-dibromopyridine if the synthesis involves a Grignard reaction.

  • Isomeric byproducts: Formation of other positional isomers can occur depending on the reaction's regioselectivity.

  • Over-brominated species: If the synthesis starts from a less substituted pyridine, di- or tri-brominated pyridines could be present.[1]

  • Reagents and byproducts from the reaction: For example, residual acylating agents or their hydrolysis products.

Q3: My purified this compound is colored. How can I decolorize it?

A3: A persistent color, often yellowish or brownish, can be due to trace impurities. Treatment with activated carbon during recrystallization can be effective. Dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated carbon, heat for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Q4: I am observing "oiling out" during recrystallization instead of crystal formation. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. To address this, try adding a small amount of a co-solvent to increase the solubility of the oil, or alternatively, use a lower boiling point solvent system if possible. Ensure a slow cooling process to encourage crystal nucleation rather than oil formation.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseRecommended Solution
Low Recovery of Purified Product The compound has significant solubility in the cold recrystallization solvent. The volume of solvent used was excessive.Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to minimize solubility and maximize crystal precipitation. Consider using a different solvent system where the compound has lower solubility at cold temperatures.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated. The cooling process is too rapid, preventing nucleation.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound if available.
Product Purity is Still Low After Recrystallization The impurity has very similar solubility characteristics to the product in the chosen solvent.Perform a second recrystallization, possibly using a different solvent or a mixture of solvents. If impurities persist, column chromatography is recommended for a more efficient separation.
Column Chromatography Issues
ProblemPossible CauseRecommended Solution
Poor Separation of Product and Impurities (Co-elution) The polarity of the mobile phase is too high, causing all components to elute quickly. The polarity difference between the product and the impurity is very small.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common mobile phase is a gradient of hexane and ethyl acetate. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
The Product is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, move from a 9:1 to a 7:3 or even 1:1 mixture of hexane:ethyl acetate.
Streaking or Tailing of the Product Band The compound is interacting too strongly with the stationary phase (silica gel). The column is overloaded.Add a small amount of a polar modifier like methanol (e.g., 1%) to the eluent. Ensure the crude product is fully dissolved in the minimum amount of solvent before loading and that the column is not overloaded with the sample.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrinciple of SeparationTypical Purity AchievedEstimated Yield LossKey AdvantagesKey Disadvantages
Recrystallization Difference in solubility at different temperatures>98%15-30%Scalable, cost-effective for removing major impurities.May not be effective for impurities with similar solubility; potential for higher yield loss.
Column Chromatography Differential adsorption to a stationary phase>99%20-50%Highest level of purity achievable; effective for separating closely related compounds.More time-consuming, requires larger volumes of solvent, and can be less scalable.

Note: The values presented in this table are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirring

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude solid completely with heating and stirring.

  • If the solution is colored, add a small amount of activated carbon and heat for 5-10 minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated carbon.

  • Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

Objective: To achieve high-purity this compound by separating it from impurities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Load the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase, such as 95:5 (v/v) hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, 80:20 hexane:ethyl acetate). The optimal gradient should be determined beforehand using TLC analysis.

  • Collect fractions: Collect the eluting solvent in fractions.

  • Monitor separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Combine and evaporate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product as a solid.

Mandatory Visualization

experimental_workflow crude Crude this compound assess Assess Purity (TLC/NMR) crude->assess recrystallization Recrystallization assess->recrystallization Minor Impurities column_chromatography Column Chromatography assess->column_chromatography Major/Close-Eluting Impurities check_purity1 Check Purity recrystallization->check_purity1 check_purity2 Check Purity column_chromatography->check_purity2 check_purity1->column_chromatography Purity Insufficient pure_product Pure this compound check_purity1->pure_product Purity Sufficient check_purity2->recrystallization Further Polish Needed check_purity2->pure_product Purity Sufficient insufficient1 Purity Insufficient insufficient2 Purity Insufficient

Caption: Decision workflow for selecting a purification method for crude this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No solution1 Add co-solvent or use lower boiling solvent. Ensure slow cooling. oiling_out->solution1 Yes low_purity Low Purity? no_crystals->low_purity No solution2 Concentrate solution. Scratch flask. Add seed crystal. no_crystals->solution2 Yes success Successful Crystallization low_purity->success No solution3 Perform second recrystallization with a different solvent. Consider column chromatography. low_purity->solution3 Yes solution1->start solution2->start

Caption: Troubleshooting guide for common issues in the recrystallization of this compound.

References

Preventing decomposition of 2-Acetyl-5-bromopyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Acetyl-5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

To minimize degradation, this compound should be stored under controlled conditions that protect it from heat, light, moisture, and oxygen. The general recommendation is to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.

Q2: What are the primary factors that can cause this compound to decompose?

Several factors can compromise the stability of this compound:

  • Temperature: Elevated temperatures can accelerate the rate of decomposition.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, which is a known degradation pathway for brominated aromatic compounds.

  • Atmosphere: The presence of oxygen can lead to oxidation of the acetyl group or other parts of the molecule.

  • Moisture: As with many organic compounds, moisture can lead to hydrolysis.

  • pH: Strongly acidic or basic conditions can catalyze degradation reactions.

Q3: How can I visually inspect my sample for signs of decomposition?

While a pure sample of this compound is typically a solid, any noticeable change in its physical appearance can be an indicator of degradation. Be watchful for:

  • Color Change: A shift from its original color to yellow or brown hues.

  • Change in Consistency: Caking, clumping, or the appearance of oily residues.

  • Odor: The development of any unusual or pungent odors.

Visual inspection is a preliminary check. Analytical confirmation is required to assess purity accurately.

Q4: What are the potential hazardous decomposition products?

While specific degradation products for this exact molecule are not extensively documented, the decomposition of related brominated and pyridine-containing compounds can release hazardous substances. Under thermal stress, these may include toxic fumes such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[1] Always handle degraded samples with appropriate personal protective equipment (PPE) in a well-ventilated area.

Troubleshooting Guide

This guide addresses specific issues you might encounter, suggesting potential causes and corrective actions.

Observed Issue Potential Cause(s) Recommended Action(s)
Color change (e.g., yellowing) of the solid sample. Exposure to light (photodegradation) or air (oxidation).1. Immediately transfer the sample to an amber vial. 2. Purge the vial with an inert gas (argon or nitrogen) before sealing. 3. Store in a freezer at the recommended temperature. 4. Perform a purity analysis (HPLC or NMR) to quantify the extent of degradation before use.
Inconsistent or poor results in downstream experiments. Partial degradation of the starting material, leading to lower active concentration and potential interference from impurities.1. Re-evaluate the purity of your this compound stock using the analytical protocols provided below. 2. If degradation is confirmed, consider purifying the material (e.g., by recrystallization or column chromatography) or obtaining a new, high-purity batch. 3. Always use freshly prepared solutions for reactions.
Sample appears clumpy or wet. Absorption of atmospheric moisture.1. Dry the sample under vacuum in a desiccator. 2. Ensure future storage is in a tightly sealed container with a desiccant, or in a dry box. 3. Check purity, as moisture may have initiated hydrolysis.

Storage Condition Recommendations

For optimal stability, adhere to the storage conditions summarized below. These are based on best practices for pyridine-containing and brominated aromatic compounds.

Parameter Ideal Condition Acceptable Condition Condition to Avoid
Temperature -20°C (Freezer)2-8°C (Refrigerator)Room Temperature or higher
Atmosphere Inert Gas (Argon, Nitrogen)Tightly sealed containerOpen to air
Light Amber/Opaque ContainerStored in a dark location (e.g., inside a cabinet)Exposure to direct sunlight or lab lighting
Moisture In a desiccator or dry boxTightly sealed containerHigh humidity environment

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound and detecting potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve it in a 50:50 mixture of acetonitrile and water to make a final concentration of ~1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. Calculate the percentage purity using the area normalization method. New peaks with different retention times may indicate degradation products.

Protocol 2: Purity Assessment by Quantitative NMR (qNMR)

qNMR is a powerful method for determining the absolute purity of a sample without needing a reference standard of the compound itself.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • This compound sample (~10-15 mg).

    • High-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have a known purity and its peaks must not overlap with the sample peaks.

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the sample and the internal standard.

  • Sample Preparation:

    • Accurately weigh the internal standard (m_std) and the this compound sample (m_sample) into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full relaxation.

    • Use a 90° pulse and ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved, non-overlapping peak for the sample (I_sample) and a peak for the internal standard (I_std).

    • Count the number of protons corresponding to each integrated peak (N_sample and N_std).

    • Calculate the purity of the sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (m_std / m_sample) * (MW_sample / MW_std) * P_std Where: MW is the molecular weight and P_std is the purity of the standard.

Visualizations

The following diagrams illustrate key workflows for handling and troubleshooting this compound.

G cluster_storage Recommended Storage Workflow Receive Receive Compound Inspect Visual Inspection (Color, Form) Receive->Inspect Transfer Transfer to Amber Vial Inspect->Transfer If OK Inert Purge with Inert Gas (Ar or N2) Transfer->Inert Seal Seal Tightly Inert->Seal Store Store at -20°C in a Dark, Dry Place Seal->Store

Caption: Workflow for proper receipt and storage of this compound.

G cluster_troubleshoot Decomposition Troubleshooting Logic rect_node rect_node Start Suspect Decomposition? Visual Visual Change? (Color, Clumping) Start->Visual Purity Perform Purity Test? (HPLC / NMR) Visual->Purity No Test Run HPLC/NMR Analysis Visual->Test Yes Use Proceed with Use Purity->Use No (Purity OK) Repurify Repurify or Discard Sample Purity->Repurify Yes (Degraded) Test->Purity

Caption: A logical guide for troubleshooting suspected sample decomposition.

References

Refining the work-up procedure for 2-Acetyl-5-bromopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-acetyl-5-bromopyridine, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two primary and most reliable methods for synthesizing this compound are:

  • Lithiation of 2,5-dibromopyridine followed by acylation: This involves the reaction of 2,5-dibromopyridine with n-butyllithium to form a lithiated intermediate, which is then reacted with an acetylating agent like N,N-dimethylacetamide.

  • Grignard reaction with 5-bromo-2-cyanopyridine: This method involves the formation of a Grignard reagent from methylmagnesium bromide, which then reacts with 5-bromo-2-cyanopyridine to yield the desired product.

Q2: My reaction yield is consistently low when using the n-butyllithium method. What are the likely causes?

A2: Low yields in organolithium reactions are often attributed to a few critical factors:

  • Presence of moisture: n-Butyllithium is highly reactive with water. Ensure all glassware is flame-dried or oven-dried immediately before use, and all solvents and reagents are strictly anhydrous.

  • Inaccurate n-butyllithium concentration: The molarity of commercial n-butyllithium solutions can decrease over time. It is crucial to titrate the solution before use to determine its exact concentration for accurate stoichiometry.

  • Poor temperature control: The lithiation reaction is typically performed at very low temperatures (-78 °C). If the temperature rises, side reactions can occur, reducing the yield of the desired product.

  • Quality of reagents: Ensure the 2,5-dibromopyridine and N,N-dimethylacetamide are pure.

Q3: I am observing multiple spots on my TLC plate after the work-up. What are the potential impurities?

A3: Potential impurities can include:

  • Unreacted 2,5-dibromopyridine: This will have a different Rf value than the product.

  • Protonated intermediate: If the lithiated intermediate reacts with a proton source (like water) before the addition of the acetylating agent, it will revert to 2-bromopyridine.

  • Di-acetylated product: While less common, it's possible for a second acylation to occur under certain conditions.

  • Side-products from over-bromination in starting material synthesis: If the starting 2,5-dibromopyridine was synthesized from 2-aminopyridine, impurities like 2-amino-3,5-dibromopyridine could carry over.[1]

Q4: How can I effectively purify the crude this compound?

A4: Column chromatography on silica gel is the most common and effective method for purifying the final product. A typical eluent system is a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing the ethyl acetate concentration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no color change upon n-BuLi addition) 1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Impure starting material.1. Titrate the n-BuLi solution to confirm its concentration. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. 3. Purify the 2,5-dibromopyridine before use.
Formation of a brown/dark-colored reaction mixture Reaction temperature is too high, leading to decomposition.Maintain strict temperature control, ensuring the reaction stays at or below -78 °C during the addition of n-BuLi and the acetylating agent.
Low yield of desired product 1. Incomplete lithiation. 2. Premature quenching of the lithiated intermediate. 3. Inefficient acylation.1. Use freshly titrated n-BuLi and ensure anhydrous conditions. 2. Add the acetylating agent slowly at low temperature before warming the reaction. 3. Ensure the N,N-dimethylacetamide is pure and added in the correct stoichiometric amount.
Difficulties in separating the product from impurities by chromatography Co-elution of impurities with similar polarity.1. Adjust the solvent system for column chromatography (e.g., use a different solvent system like dichloromethane/methanol). 2. Consider recrystallization as an alternative or additional purification step.
Product appears as an oil instead of a solid Presence of residual solvent or impurities.1. Ensure complete removal of solvent under high vacuum. 2. Re-purify the product using column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Synthesis

Synthesis Route Starting Materials Key Reagents Typical Yield Purity Reference
Lithiation & Acylation2,5-dibromopyridinen-Butyllithium, N,N-dimethylacetamide~47%>95% after chromatographyInternal Data
Grignard Reaction5-bromo-2-cyanopyridineMethylmagnesium bromide59%>97% (as a white solid)[2]

Experimental Protocols

Protocol 1: Synthesis via Lithiation of 2,5-dibromopyridine

Materials:

  • 2,5-dibromopyridine

  • Anhydrous diethyl ether or THF

  • n-Butyllithium (in hexanes)

  • N,N-dimethylacetamide (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,5-dibromopyridine (1.0 eq).

  • Dissolve the starting material in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add N,N-dimethylacetamide (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • Continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C and then allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient).

Protocol 2: Synthesis via Grignard Reaction with 5-bromo-2-cyanopyridine[2]

Materials:

  • 5-bromo-2-cyanopyridine

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 5-bromo-2-cyanopyridine (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (3.0 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield this compound as a white solid.[2]

Mandatory Visualization

experimental_workflow cluster_lithiation Protocol 1: Lithiation Route cluster_grignard Protocol 2: Grignard Route cluster_workup Common Work-up & Purification A1 Dissolve 2,5-dibromopyridine in anhydrous ether/THF B1 Cool to -78 °C A1->B1 C1 Add n-BuLi dropwise B1->C1 D1 Stir for 1h at -78 °C C1->D1 E1 Add N,N-dimethylacetamide D1->E1 F1 Stir for 2-3h at -78 °C E1->F1 G Quench with sat. NH4Cl(aq) F1->G A2 Dissolve 5-bromo-2-cyanopyridine in anhydrous ether/THF B2 Cool to 0 °C A2->B2 C2 Add MeMgBr dropwise B2->C2 D2 Warm to RT and stir C2->D2 D2->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Column Chromatography K->L M This compound L->M

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_pathway start Low or No Product Yield q1 Anhydrous Conditions? start->q1 sol1 Flame/oven dry all glassware. Use anhydrous solvents. q1->sol1 No q2 n-BuLi Titrated? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Titrate n-BuLi solution before use. q2->sol2 No q3 Temperature < -70 °C? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Ensure proper cooling and slow addition of reagents. q3->sol3 No end_node Re-evaluate reaction setup and reagent purity. q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for low yield in the lithiation route.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Acetyl-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting catalyst deactivation issues in cross-coupling reactions involving 2-Acetyl-5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?

A1: The primary challenge arises from the Lewis basic nitrogen atom within the pyridine ring of this compound. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-pyridyl problem," especially given the proximity of the nitrogen to the reaction site. The acetyl group at the 2-position can further influence the electronic properties of the pyridine ring, potentially impacting catalyst activity.

Q2: What are the common signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Low or no conversion: The reaction stalls before the starting material is fully consumed.

  • Formation of palladium black: The appearance of a black precipitate indicates the agglomeration of the palladium catalyst into an inactive state.[1]

  • Inconsistent reaction rates: The reaction may start but then slow down or stop completely.

  • Formation of side products: Increased formation of byproducts like homocoupled products or dehalogenated starting material can suggest issues with the catalytic cycle.[1]

Q3: What are the primary mechanisms of catalyst deactivation in these reactions?

A3: The main deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]

  • Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can agglomerate into inactive palladium black.[1] This can be exacerbated by slow catalysis, which increases the lifetime of the active species in solution and the likelihood of agglomeration.[1]

Q4: How can I minimize catalyst deactivation when working with this compound?

A4: Several strategies can be employed:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃). These ligands can sterically shield the metal center, hindering coordination of the pyridine nitrogen, and their electron-donating properties can promote the desired catalytic steps.[1]

  • Catalyst Choice: Utilize well-defined palladium pre-catalysts to ensure the efficient generation of the active catalytic species.

  • Reaction Conditions: Optimize reaction temperature, as excessively high temperatures can promote catalyst decomposition.[1] Also, ensure rigorous inert conditions, as oxygen can lead to side reactions and catalyst degradation.[1]

  • Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can help stabilize Pd(0) nanoparticles and prevent aggregation.[2]

Q5: Can I regenerate a deactivated catalyst?

A5: Yes, in some cases, catalysts deactivated by the accumulation of organic byproducts can be regenerated. A general procedure involves washing the recovered catalyst with a mixture of solvents like chloroform and glacial acetic acid, potentially with the aid of ultrasonication, to remove adsorbed species and free up the active sites.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Suggested Solution
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst for efficient generation of the active species. 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[1]
Inefficient Oxidative Addition 1. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition.[1] 2. Change the Halide (if possible): If the synthesis allows, using an iodide instead of a bromide can lead to more facile oxidative addition.[1]
Poor Transmetalation (Suzuki Coupling) 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] 2. Check Boronic Acid Quality: Ensure the boronic acid is pure and has not degraded. Consider using more stable boronic esters (e.g., pinacol esters).
Issue 2: Significant Side Product Formation
Side Product Potential Cause Suggested Solution
Homocoupling Presence of oxygen; use of a Pd(II) pre-catalyst that is slowly reduced.1. Thoroughly Degas: Use techniques like freeze-pump-thaw or sparging with an inert gas to remove all oxygen from the reaction mixture and solvents.[1] 2. Use a Pd(0) Source: Employ a Pd(0) catalyst or a pre-catalyst that rapidly forms the active species to minimize homocoupling during the induction period.[1]
Dehalogenation The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation.1. Optimize Ligand and Base: Screen different ligand and base combinations. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1]
Protodeboronation (Suzuki Coupling) The boronic acid is replaced by a hydrogen atom from a proton source (e.g., water, alcohol).1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1]
Issue 3: Formation of Palladium Black
Potential Cause Suggested Solution
Slow Catalysis Leading to Agglomeration The active Pd(0) species has a longer lifetime in solution due to inhibition by the pyridine substrate, increasing the chance of agglomeration.
Excessively High Reaction Temperature High temperatures can promote catalyst decomposition.
Inappropriate Ligand-to-Metal Ratio An incorrect ratio can lead to unstable catalytic species.

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data for Suzuki-Miyaura and Heck reactions with substrates structurally similar to this compound. This data is intended to provide a comparative overview to guide the selection of reaction conditions.

Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid [1]

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)
PPh₃2K₂CO₃Toluene/H₂O10024<10<5
P(t-Bu)₃2K₂CO₃Toluene/H₂O100129547.5
XPhos2K₃PO₄Dioxane1008>98>49
SPhos2K₃PO₄Dioxane1008>98>49

Table 2: Heck Cross-Coupling of p-Bromoacetophenone with Styrene [2]

Catalyst Loading (mol%)PrecatalystBaseSolventAdditiveTemperature (°C)Time (min)Conversion (%)Isolated Yield (%)
1Pd(II) complex 3Et₃NDMFTBAB1309010096
0.25Pd(II) complex 3Et₃NDMFTBAB13090100-
0.05Pd(II) complex 3Et₃NDMFTBAB1309093-
0.25Pd(II) complex 3Et₃NDMFTBAB160 (MW)510088

*Note: The specific structure of Pd(II) complex 3 is detailed in the cited reference.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

  • Reaction Setup: In an oven-dried Schlenk flask, add the arylboronic acid (1.1-1.2 equivalents), a base such as K₃PO₄ (2.0-3.0 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 equivalent) to the flask, followed by the degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2-3 equivalents). Stir the mixture for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equivalents) dropwise.

  • Reaction: Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C) until completion, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Heck Coupling of this compound

This protocol is a general guideline and may require optimization for the specific alkene.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%). In some cases, an additive like TBAB may be beneficial.[2]

  • Reagent Addition: Add an anhydrous solvent (e.g., DMF or NMP), a base (e.g., Et₃N, 1.5-2.0 equivalents), and the alkene (1.2-1.5 equivalents).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Troubleshooting start Low Conversion or Stalled Reaction check_catalyst Check for Catalyst Poisoning start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand Yes increase_loading Increase Catalyst Loading check_catalyst->increase_loading Partial Deactivation optimize_temp Optimize Temperature check_conditions->optimize_temp Temperature Issue degas_rigorously Ensure Rigorous Degassing check_conditions->degas_rigorously Oxygen Contamination check_boronic_acid Use Fresh Boronic Acid / Ester check_reagents->check_boronic_acid Suzuki Reaction successful_reaction Successful Reaction change_ligand->successful_reaction increase_loading->successful_reaction optimize_temp->successful_reaction degas_rigorously->successful_reaction check_boronic_acid->successful_reaction

Caption: Troubleshooting workflow for low conversion in reactions with this compound.

Catalyst_Regeneration_Workflow start Reaction Complete filter_catalyst Recover Spent Catalyst by Filtration start->filter_catalyst wash_step Suspend Catalyst in Chloroform/ Glacial Acetic Acid filter_catalyst->wash_step treat_catalyst Stir Suspension (Optional: Ultrasonication) wash_step->treat_catalyst isolate_catalyst Filter and Wash Regenerated Catalyst treat_catalyst->isolate_catalyst dry_catalyst Dry Catalyst Under Vacuum isolate_catalyst->dry_catalyst test_activity Test Activity of Regenerated Catalyst dry_catalyst->test_activity

Caption: Experimental workflow for the regeneration of a deactivated palladium catalyst.

Suzuki_Catalytic_Cycle_Deactivation cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pyridine_poisoning Pyridine Coordination (this compound) pd0->pyridine_poisoning pd_black Palladium Black (Agglomeration) pd0->pd_black pdII_complex Ar-Pd(II)-X(L_n) oxidative_addition->pdII_complex transmetalation Transmetalation (Ar'-B(OR)₂ + Base) pdII_complex->transmetalation diaryl_pdII Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pdII reductive_elimination Reductive Elimination diaryl_pdII->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product inactive_complex Inactive [Pd(0)-Pyridine] Complex pyridine_poisoning->inactive_complex

Caption: Suzuki-Miyaura catalytic cycle with key deactivation pathways for pyridine substrates.

References

Managing exothermic reactions in the scale-up of 2-Acetyl-5-bromopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic reactions during the scale-up of 2-Acetyl-5-bromopyridine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and which steps are typically exothermic?

A1: Common synthetic routes to this compound include:

  • Friedel-Crafts Acylation of 2-bromopyridine: This is a widely used method where 2-bromopyridine is acylated using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The formation of the acylium ion and the subsequent electrophilic aromatic substitution are exothermic steps that require careful temperature control.

  • Reaction of a Grignard or Organolithium Reagent with an Acetylating Agent: This involves the formation of a Grignard reagent from 2,5-dibromopyridine, followed by reaction with an acetylating agent. Alternatively, lithiation of 2-bromopyridine followed by acetylation can be employed. The formation of the organometallic reagent and its subsequent reaction are often highly exothermic and require strict temperature control, especially at scale. Reactions involving n-butyllithium, for instance, can be particularly vigorous with difficult temperature management.[1]

The primary exothermic event in these syntheses is the acylation step. The reaction of the acetylating agent with the pyridine substrate, particularly when activated by a Lewis acid or in the form of a highly reactive organometallic intermediate, releases a significant amount of heat.

Q2: What are the main challenges in scaling up the synthesis of this compound?

A2: The primary challenges during scale-up are centered around managing the reaction exotherm and ensuring safety and product quality. These include:

  • Heat Dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to a rapid temperature rise and potential thermal runaway.

  • Mixing Efficiency: Ensuring uniform mixing in a large reactor is crucial to avoid localized "hot spots" where the reaction rate is significantly higher, which can lead to side reactions and impurity formation.

  • Reagent Addition Rate: The rate of addition of the acetylating agent or the organometallic reagent becomes a critical parameter to control the rate of heat generation.

  • Safety: The potential for a thermal runaway reaction poses a significant safety hazard, especially with large quantities of flammable solvents and reactive reagents.

Q3: What are the key safety precautions to take when scaling up this synthesis?

A3: Safety is paramount during scale-up. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Inert Atmosphere: For reactions involving organometallic reagents, ensure a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen.

  • Emergency Plan: Have a clear plan for handling emergencies, including thermal runaways, fires, and chemical spills. This should include access to appropriate fire extinguishers and quench solutions.

  • Process Safety Management (PSM): For industrial-scale production, a thorough PSM program should be in place, including hazard and operability (HAZOP) studies.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Excursion During Acylation

Question: During the addition of the acetylating agent, the reaction temperature is rising too quickly and is difficult to control. What are the potential causes and solutions?

Answer: An uncontrolled temperature excursion is a serious safety concern and can lead to side product formation and reduced yield. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Reagent addition is too fast. Reduce the addition rate of the acetylating agent or the organometallic solution. Use a syringe pump for precise and controlled addition.
Inadequate cooling. Ensure the cooling bath is at the correct temperature and has sufficient capacity for the scale of the reaction. For larger scales, consider using a jacketed reactor with a circulating coolant.
Poor mixing. Increase the stirring rate to improve heat transfer from the reaction mixture to the cooling medium. Ensure the stirrer is appropriately sized and positioned for the reactor.
Incorrect solvent volume. A lower solvent volume can lead to a more concentrated reaction mixture and a faster rate of heat generation. Ensure the correct solvent volume is used to maintain a manageable reaction concentration.
Initial temperature is too high. Cool the reaction mixture to the lower end of the recommended temperature range before starting the addition of the reactive reagent. For many acylation and organometallic reactions, starting at 0°C or even lower is recommended.
Issue 2: Low Yield and/or Formation of Impurities

Question: The yield of this compound is lower than expected, and we are observing significant impurity peaks in the analysis. What could be the cause?

Answer: Low yield and impurity formation are often linked to poor reaction control, especially temperature.

Potential CauseRecommended Solutions
Side reactions due to high temperature. Implement the temperature control measures outlined in the troubleshooting guide for temperature excursions. Maintaining a consistent, low temperature is crucial for minimizing side reactions such as polysubstitution or decomposition.
Localized "hot spots" from poor mixing. Improve mixing efficiency by increasing the stirring speed or using a more effective stirrer design. This ensures a homogeneous temperature distribution throughout the reactor.
Incorrect stoichiometry. Carefully check the molar ratios of the reactants and catalyst. An excess of the acetylating agent or Lewis acid can lead to the formation of byproducts.
Presence of moisture. For reactions involving water-sensitive reagents like Lewis acids and organometallics, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Moisture can deactivate the catalyst and lead to side reactions.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 2-Bromopyridine (Lab Scale)

This protocol provides a general guideline for the synthesis of this compound via Friedel-Crafts acylation. Caution: This reaction is exothermic and should be performed with appropriate safety precautions.

Materials:

  • 2-Bromopyridine

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.1 to 2.5 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the suspension while maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 15-30 minutes.

  • In a separate flask, dissolve 2-bromopyridine (1.0 equivalent) in anhydrous DCM.

  • Add the 2-bromopyridine solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1 M HCl with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Reagent Addition Time on Reaction Temperature and Yield (Illustrative Data)

Batch Scale (L)Addition Time (min)Max Temperature (°C)Yield (%)
1301585
160592
190293
106025 (Excursion)70
10120888
10180491

This table illustrates the critical relationship between the rate of reagent addition and temperature control, which directly impacts the yield and safety of the reaction during scale-up.

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions in Scale-Up cluster_planning Planning Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting A Identify Exothermic Steps B Conduct Thermal Hazard Assessment (e.g., DSC) A->B C Define Critical Process Parameters (CPPs) B->C D Controlled Reagent Addition C->D Implement CPPs F Continuous Monitoring of Temperature D->F E Efficient Cooling and Heat Transfer E->F H Temperature Excursion Detected F->H Deviation from CPPs G Effective Agitation G->F I Stop Reagent Addition H->I K Emergency Quench Protocol H->K If necessary J Increase Cooling I->J

Caption: Workflow for managing exothermic reactions during scale-up.

Troubleshooting_Logic_Tree Troubleshooting Logic for Low Yield A Low Yield of this compound B Check Reaction Temperature Profile A->B C Analyze for Impurities (e.g., GC-MS, NMR) A->C D Review Reagent Stoichiometry and Purity A->D E Temperature Spikes Detected B->E F Consistent Temperature Control B->F G Known Side Products Identified C->G H Unidentified Impurities C->H I Incorrect Molar Ratios D->I J Degraded Reagents D->J K Improve Cooling and/or Slow Addition Rate E->K L Optimize Reaction Conditions (e.g., lower temp) G->L N Recalculate and Re-weigh Reagents I->N M Purify Starting Materials J->M

Caption: Troubleshooting logic tree for low yield issues.

References

Technical Support Center: Achieving Consistent Purity in 2-Acetyl-5-bromopyridine Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis and purification of 2-Acetyl-5-bromopyridine, ensuring consistent batch purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound involves the reaction of 2,5-dibromopyridine with a strong base, such as n-butyllithium, followed by quenching with an acetylating agent like N,N-dimethylacetamide.[1] This reaction is typically performed at low temperatures (e.g., -78 °C) under an inert atmosphere to ensure selectivity and minimize side reactions.

Q2: What are the critical parameters to control during the synthesis to ensure high purity?

A2: Temperature control is crucial to prevent the formation of by-products. Maintaining a low temperature during the addition of n-butyllithium and the acetylating agent is essential for regioselectivity. The stoichiometry of the reactants must also be carefully controlled to avoid unreacted starting materials and the formation of impurities. Reaction progress should be monitored using Thin-Layer Chromatography (TLC).[1]

Q3: What are the likely impurities in a crude batch of this compound?

A3: Potential impurities can include unreacted 2,5-dibromopyridine, over-acetylated products, and isomers formed due to incomplete or non-selective lithiation. Insights from similar pyridine bromination reactions suggest that di-brominated or other isomeric by-products could also be present, although specific impurities for this exact synthesis are not extensively documented in the provided search results.[2]

Q4: Which analytical methods are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of substituted pyridines due to its high resolution and sensitivity.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.[5] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Low Yield
Potential Cause Recommended Solution(s)
Incomplete Reaction Monitor the reaction closely using TLC to ensure the complete consumption of the starting material (2,5-dibromopyridine).
Sub-optimal Reaction Temperature Strictly maintain the recommended low temperature (e.g., -78 °C) during the addition of reagents to prevent side reactions.[1]
Loss of Product During Work-up Ensure efficient extraction by performing multiple extractions with a suitable organic solvent like ethyl acetate. Minimize product loss during solvent removal by using a rotary evaporator at a controlled temperature and pressure.
Moisture in the Reaction Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) as organolithium reagents are highly sensitive to moisture.
Low Purity (Presence of By-products)
Potential Cause Recommended Solution(s)
Incorrect Stoichiometry of Reagents Ensure accurate measurement and controlled addition of n-butyllithium and N,N-dimethylacetamide.
Side Reactions due to Temperature Fluctuation Maintain stringent temperature control throughout the reaction. Use a cryostat or a well-maintained dry ice/acetone bath.
Formation of Isomeric By-products The slow, dropwise addition of reagents at low temperatures can improve regioselectivity.
Contaminated Starting Materials Use high-purity 2,5-dibromopyridine as the starting material.

Purification Method Comparison

Purification Method Principle of Separation Typical Purity Achieved Estimated Yield Loss Key Advantages Key Disadvantages
Recrystallization Difference in solubility at different temperatures.>98%10-30%Can achieve high purity; scalable.Requires careful solvent selection; higher potential for yield loss.[6]
Column Chromatography Differential adsorption to a stationary phase.>99%15-40%Highest level of purity achievable; good for separating closely related compounds.[6]Time-consuming, requires more solvent, and can be less scalable.[6]
Washing with a Selective Solvent Differential solubility of the product and impurities.>95%5-15%Fast, simple, and effective for removing minor impurities.May not be sufficient for high levels of impurity; potential for product loss.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-(6-bromopyridin-3-yl)ethanone (this compound)

Materials:

  • 2,5-dibromopyridine

  • n-butyllithium (n-BuLi) in hexane

  • N,N-dimethylacetamide (DMA)

  • Anhydrous diethyl ether (ether)

  • Saturated ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ice

Procedure:

  • To a stirred solution of 2,5-dibromopyridine (1.0 g, 4.219 mmol) in anhydrous ether (10 mL) under a nitrogen atmosphere, slowly add n-butyllithium (2.0 mL, 5.0 mmol, 2.5 M in hexane) at -78 °C.[1]

  • Stir the mixture at -78 °C for 1 hour.[1]

  • Add N,N-dimethylacetamide (0.58 g, 6.3 mmol) dropwise and continue stirring at -78 °C for 4 hours.[1]

  • Monitor the reaction progress by TLC.[1]

  • Upon completion, quench the reaction with ice water.[1]

  • Partition the mixture between a saturated NH4Cl solution and EtOAc.[1]

  • Separate the organic layer, wash it with brine, dry it over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.[1]

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel bed.

  • Begin elution with the low-polarity solvent system.

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute the desired compound.

  • Collect fractions and monitor them by TLC to identify the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage A 2,5-dibromopyridine in Ether B Add n-BuLi at -78°C A->B C Stir for 1h at -78°C B->C D Add DMA at -78°C C->D E Stir for 4h at -78°C D->E F Quench with Ice Water E->F Reaction Complete (TLC) G Extract with EtOAc F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K This compound J->K Crude Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_purity Purity Issues cluster_yield Yield Issues start Problem with This compound Batch low_purity Low Purity start->low_purity low_yield Low Yield start->low_yield check_temp Verify Temperature Control low_purity->check_temp check_stoich Check Reagent Stoichiometry low_purity->check_stoich purify Perform Column Chromatography check_temp->purify check_stoich->purify check_reaction Monitor Reaction by TLC low_yield->check_reaction check_workup Optimize Work-up low_yield->check_workup check_moisture Ensure Anhydrous Conditions low_yield->check_moisture

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Acetyl-5-bromopyridine with other structurally significant brominated pyridine derivatives. By examining their performance in key synthetic transformations supported by experimental data, this document serves as a resource for selecting the optimal building block for applications in medicinal chemistry, agrochemicals, and materials science.

Theoretical Background: Understanding Reactivity

The utility of brominated pyridines as synthetic intermediates is primarily dictated by the reactivity of the carbon-bromine (C-Br) bond, especially in palladium-catalyzed cross-coupling reactions. The reactivity is influenced by two main factors:

  • Carbon-Halogen Bond Strength : The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to cleave this bond is critical. The C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol), making bromopyridines generally more reactive than their chloro-analogs.[1] This allows for milder reaction conditions, which is advantageous when working with sensitive functional groups.[1]

  • Electronic Effects of Substituents : The position of the bromine atom and other substituents, like the acetyl group, profoundly impacts the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom already enhances the reactivity of the C-Br bond towards oxidative addition.[2] An acetyl group, being electron-withdrawing, can further modulate this reactivity depending on its position relative to the bromine atom.

G cluster_reactivity Relative Reactivity in Oxidative Addition C_Cl C-Cl Bond (Stronger) C_Br C-Br Bond (Weaker) C_Cl->C_Br Increasing Reactivity C_Br->C_Cl Increasing Bond Energy C_I C-I Bond (Weakest) C_Br->C_I Increasing Reactivity C_I->C_Br Increasing Bond Energy

Caption: Relative reactivity of carbon-halogen bonds in cross-coupling reactions.

Performance in Key Cross-Coupling Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. Its performance is best evaluated alongside other common derivatives such as 2-acetyl-3-bromopyridine and 3-acetyl-5-bromopyridine.

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is one of the most widely used transformations in drug discovery. The choice of catalyst, base, and solvent is crucial for achieving high yields, especially with heteroaryl halides where the pyridine nitrogen can coordinate to the palladium catalyst.[3]

Table 1: Comparative Yields in Suzuki-Miyaura Reactions

Bromopyridine Derivative Coupling Partner Catalyst System Base Solvent Temp (°C) / Time (h) Yield (%) Reference
2-Bromo-4-methylpyridine Arylboronic acid Pd(dppf)Cl₂ (3 mol%) K₂CO₃ 1,4-Dioxane/H₂O 80-120 / Varies Good [3]
2-Bromopyridine 4-n-Butylphenylboronic acid Pd₂(dba)₃ / Ligand 1 K₃PO₄ 1,4-Dioxane 110 / Varies 85 [4]
2-Bromo-4-fluoro-5-methylpyridine Arylboronic acid Pd(PPh₃)₄ (5 mol%) K₃PO₄ 1,4-Dioxane/H₂O 90-100 / 12-24 Good [5]
2-Amino-3-bromopyridine Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 100 / 3 91 [2]

| 3-Bromo-2-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 / 3 | 90 |[2] |

Note: Direct comparative studies under identical conditions are scarce. This table represents typical conditions and yields reported for various substrates.

G cluster_workflow General Suzuki-Miyaura Experimental Workflow Setup 1. Reaction Setup - Add Bromopyridine (1 equiv) - Add Boronic Acid (1.2 equiv) - Add Base (2 equiv) - Add Pd Catalyst (1-5 mol%) Inert 2. Inert Atmosphere - Seal vessel - Evacuate and backfill with Argon/N₂ (3x) Setup->Inert Solvent 3. Solvent Addition - Add degassed solvent (e.g., Dioxane/H₂O) via syringe Inert->Solvent Reaction 4. Reaction - Heat mixture (e.g., 80-120°C) with stirring - Monitor by TLC or LC-MS Solvent->Reaction Workup 5. Work-up - Cool to room temperature - Dilute with organic solvent - Wash with H₂O and brine Reaction->Workup Purify 6. Purification - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, typically using a dual palladium and copper(I) catalytic system.[6] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes. The presence of an amino group, as in 2-amino-3-bromopyridine, is well-tolerated and can lead to excellent yields.[7]

Table 2: Comparative Yields in Sonogashira Reactions

Bromopyridine Derivative Coupling Partner Catalyst System Base Solvent Temp (°C) / Time (h) Yield (%) Reference
2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N DMF 100 / 3 96 [7]
2-Amino-3-bromopyridine 1-Heptyne Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N DMF 100 / 3 89 [7]
6-Bromo-3-fluoro-2-cyanopyridine 4-Ethylphenylacetylene Pd(PPh₃)₄ / CuI Et₃N THF RT / 16 Good [8]

| 4-Bromopyridine HCl | Substituted Acetylene | Pd Catalyst / CuI | Piperidine | CH₃CN | Reflux / 8 | 85 |[9] |

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds by coupling aryl halides with amines.[10] This reaction has largely replaced harsher classical methods. The development of sophisticated phosphine ligands has been critical to expanding its scope to include a wide variety of amines and aryl halides, including challenging substrates like bromopyridines.[10][11]

Table 3: Comparative Yields in Buchwald-Hartwig Amination

Bromopyridine Derivative Coupling Partner Catalyst System Base Solvent Temp (°C) / Time (h) Yield (%) Reference
3-Bromo-2-aminopyridine Cyclopentylamine BrettPhos-precatalyst LiHMDS Toluene 100 / 2 78 [12]
2-Amino-6-bromopyridine Aniline Pd₂(dba)₃ / BINAP NaOtBu Toluene 100 / 3 85 [2]

| 6-Bromopyridin-3-amine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 / 3 | 88 |[2] |

Experimental Protocols

Detailed and reproducible protocols are essential for success in synthesis. Below are representative procedures for the key cross-coupling reactions discussed.

  • Reaction Setup : To an oven-dried reaction vessel, add the bromopyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[3]

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times.[3]

  • Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[3]

  • Reaction : Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.[4]

  • Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]

  • Purification : Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][13]

  • Reaction Setup : To a degassed solution of the bromopyridine derivative (1.0 equiv) in a solvent mixture like THF/Et₃N (2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%) and CuI (30 mol%).[8]

  • Reagent Addition : After degassing the mixture for 5 minutes at room temperature, add the terminal alkyne (1.1 equiv) dropwise.[8]

  • Reaction : Stir the reaction mixture at room temperature for 16 hours or at elevated temperatures (e.g., 100 °C) for shorter times (3 hours), monitoring by TLC.[7][8]

  • Work-up and Purification : Upon completion, concentrate the mixture and purify directly by column chromatography on silica gel to obtain the desired product.

  • Reaction Setup : In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., BrettPhos-precatalyst, 2 mol%), a base (e.g., LiHMDS, 1.2 equiv), the bromopyridine derivative (1.0 equiv), and the amine (1.2 equiv).[12]

  • Solvent Addition : Add an anhydrous, degassed solvent such as toluene.[12]

  • Reaction : Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (typically 2-24 hours). Monitor progress by GC-MS or LC-MS.

  • Work-up and Purification : After cooling, dilute the mixture with an organic solvent, filter through a pad of celite, and concentrate the filtrate. Purify the residue via flash chromatography.

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd + R¹-X PdII R¹-Pd(II)L₂-X OxiAdd->PdII Trans Transmetalation (Base) PdII->Trans + R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a highly valuable and versatile building block in synthetic chemistry. Its reactivity in cornerstone reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations is well-established. When compared to other brominated pyridine derivatives, the choice of substrate ultimately depends on the specific synthetic target and the desired substitution pattern. The acetyl group provides a convenient synthetic handle for further derivatization, while the bromine at the 5-position offers a predictable site for cross-coupling. For researchers, understanding the subtle differences in reactivity conferred by the relative positions of the bromine and acetyl groups is key to designing efficient and high-yielding synthetic routes. The protocols and comparative data presented in this guide offer a solid foundation for making informed decisions in the laboratory.

References

Validating the Structure of 2-Acetyl-5-bromopyridine: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 2-Acetyl-5-bromopyridine, a substituted pyridine derivative of interest in medicinal chemistry.

This document outlines the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. While a complete experimental 2D NMR dataset for this compound is not publicly available, this guide presents a theoretical analysis based on its known ¹H NMR spectrum and predicted ¹³C NMR chemical shifts. This predictive approach serves as a robust framework for interpreting experimentally acquired data.

Predicted NMR Data for this compound

The structural validation of this compound relies on establishing the connectivity of all atoms within the molecule. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts. The numbering convention used for the assignments is provided in the molecular structure diagram below.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-~152.0
38.05 (d)~123.0
48.25 (dd)~140.0
5-~118.0
68.80 (d)~150.0
7 (C=O)-~198.0
8 (CH₃)2.70 (s)~26.0

Note: ¹³C chemical shifts are predicted based on analogous structures and established substituent effects.

Comparative Analysis of 2D NMR Techniques

The following sections detail the role of each 2D NMR experiment in the structural elucidation of this compound and the predicted correlations.

COSY: Mapping ¹H-¹H Correlations

Correlation Spectroscopy (COSY) is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum is predicted to reveal the connectivity of the protons on the pyridine ring.

Predicted COSY Correlations:

Correlating ProtonsNumber of Bonds
H-3 / H-43
H-4 / H-64 (W-coupling)

The key correlation expected is between H-3 and H-4, confirming their adjacent positions on the pyridine ring. A weaker, four-bond "W-coupling" may also be observed between H-4 and H-6.

HSQC: Direct ¹H-¹³C Correlations

Heteronuclear Single Quantum Coherence (HSQC) provides direct, one-bond correlations between protons and the carbons to which they are attached. This experiment is crucial for assigning the carbon signals of the pyridine ring and the acetyl methyl group.

Predicted HSQC Correlations:

ProtonCorrelated Carbon
H-3C-3
H-4C-4
H-6C-6
H-8 (CH₃)C-8
HMBC: Long-Range ¹H-¹³C Correlations

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful of the three techniques for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart. These long-range correlations are critical for placing the acetyl group and the bromine atom on the pyridine ring.

Predicted Key HMBC Correlations:

ProtonCorrelated Carbons (2-3 bonds)Structural Insight
H-3C-2, C-5Confirms position adjacent to C-2 and C-5
H-4C-2, C-6Confirms position adjacent to C-2 and C-6
H-6C-2, C-4, C-5Confirms position adjacent to the nitrogen and C-5
H-8 (CH₃)C-7 (C=O), C-2Unambiguously places the acetyl group at C-2

The correlation between the methyl protons (H-8) and the carbonyl carbon (C-7), as well as the pyridine carbon C-2, is the definitive piece of evidence for the position of the acetyl substituent.

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR spectra for a small molecule like this compound.[1][2]

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Setup (Typical parameters for a 500 MHz spectrometer):

  • General: Temperature should be regulated, and sample spinning should be turned off for all 2D experiments.[3]

  • COSY (gradient-selected):

    • Pulse program: gCOSY

    • Spectral width: 10-12 ppm in both dimensions

    • Number of increments (F1): 256-512

    • Scans per increment: 2-4

  • HSQC (gradient-selected, sensitivity-enhanced):

    • Pulse program: hsqcedetgpsisp

    • ¹H Spectral width (F2): 10-12 ppm

    • ¹³C Spectral width (F1): 180-200 ppm

    • Number of increments (F1): 128-256

    • Scans per increment: 2-8

  • HMBC (gradient-selected):

    • Pulse program: hmbcgplpndqf

    • ¹H Spectral width (F2): 10-12 ppm

    • ¹³C Spectral width (F1): 200-220 ppm

    • Number of increments (F1): 256-512

    • Scans per increment: 4-16

    • Long-range coupling delay optimized for ~8 Hz.

Data Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase and baseline correct the spectra.

Visualizing the Validation Workflow

The following diagrams illustrate the molecular structure and the logical flow of information derived from the 2D NMR experiments.

Structure of this compound with Atom Numbering cluster_mol N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C7 C7(O) C2->C7 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 Br Br C5->Br C6->N1 C8 C8H3 C7->C8

Molecular structure with atom numbering.

Predicted COSY and Key HMBC Correlations cluster_ring H3 H3 H4 H4 H3->H4 COSY C2 C2 H3->C2 HMBC C5 C5 H3->C5 HMBC H6 H6 H4->H6 COSY (W) H6->C2 HMBC H6->C5 HMBC C7 C7 C8H3 H8 (CH3) C8H3->C2 HMBC C8H3->C7 HMBC

Predicted key through-bond correlations.

2D NMR Structural Validation Workflow A Acquire 1D ¹H and ¹³C Spectra B Acquire 2D COSY Spectrum A->B C Acquire 2D HSQC Spectrum A->C D Acquire 2D HMBC Spectrum A->D E Identify ¹H-¹H Spin Systems B->E F Assign Directly Bonded C-H Pairs C->F G Establish Long-Range C-H Connectivity D->G H Assemble Molecular Fragments E->H F->H G->H I Confirm Final Structure H->I

Logical workflow for structure validation.

Conclusion

The combined application of COSY, HSQC, and HMBC provides a comprehensive and unambiguous method for the structural validation of this compound. While COSY and HSQC are essential for assigning the proton and carbon signals of individual spin systems and C-H pairs, the long-range correlations observed in the HMBC spectrum are paramount for confirming the overall connectivity and substitution pattern of the molecule. This guide serves as a valuable resource for researchers in planning and interpreting 2D NMR experiments for the structural elucidation of similar small molecules.

References

A Comparative Guide to Confirming the Purity of 2-Acetyl-5-bromopyridine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for determining the purity of the key organic intermediate, 2-Acetyl-5-bromopyridine. This document outlines detailed experimental protocols and presents a framework for data comparison to aid in selecting the most appropriate method for specific analytical needs.

Introduction to Purity Analysis of this compound

This compound is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] The presence of impurities, which can arise from the synthetic route (e.g., starting materials, byproducts like dibromo-substituted pyridines, or residual solvents), can significantly impact the yield, safety, and efficacy of the final product.[3][4] Therefore, robust analytical methods are required to accurately quantify the purity of this compound and identify any potential contaminants.

HPLC and GC-MS are two of the most common and powerful techniques employed for purity assessment in the pharmaceutical industry.[4][5] HPLC is well-suited for the analysis of a wide range of organic compounds, offering high resolution and sensitivity for non-volatile and thermally labile molecules.[4] GC-MS, on the other hand, is ideal for the separation and identification of volatile and thermally stable compounds, providing definitive structural information through mass spectrometry.[6] This guide will delve into the practical application of both techniques for the analysis of this compound.

Experimental Workflow

The general workflow for determining the purity of this compound involves several key steps, from sample preparation to data analysis and interpretation. The following diagram illustrates a typical experimental pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_result Results prep Weighing and Dissolution of this compound hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms hplc_data Chromatogram Integration (HPLC) hplc->hplc_data gcms_data Chromatogram Integration and Mass Spectra Analysis (GC-MS) gcms->gcms_data purity_calc Purity Calculation (% Area) hplc_data->purity_calc gcms_data->purity_calc impurity_id Impurity Identification (GC-MS) gcms_data->impurity_id

Caption: Experimental workflow for the purity determination of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

Reverse-phase HPLC is a highly suitable method for the analysis of polar to moderately non-polar compounds like this compound.[4] This protocol is based on established methods for similar pyridine derivatives and can be optimized for specific instrumentation and impurity profiles.[4][7]

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

3. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be not less than 2000.

4. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] this compound is expected to be amenable to GC analysis. The mass spectrometric detector provides valuable structural information for the identification of unknown impurities.

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

2. Sample Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.

3. Analysis:

  • Inject the sample solution into the GC-MS system.

  • Record the total ion chromatogram (TIC).

  • Calculate the percentage purity by area normalization of the TIC.

  • Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and the expected fragmentation pattern of this compound.

Comparative Data Summary

The following tables provide a template for summarizing and comparing the quantitative data obtained from HPLC and GC-MS analyses.

Table 1: HPLC Purity Analysis of this compound

Sample IDRetention Time (min)Peak Area% Area
Impurity 1 4.815,0000.15
This compound 10.2 9,950,000 99.50
Impurity 2 12.535,0000.35
Total 10,000,000 100.00

Table 2: GC-MS Purity Analysis of this compound

Sample IDRetention Time (min)Peak Area (TIC)% AreaTentative Identification (from MS)
Impurity A 8.120,0000.20Solvent (e.g., Dichloromethane)
This compound 15.6 9,920,000 99.20 Confirmed by Mass Spectrum
Impurity B 17.360,0000.60Isomeric Impurity
Total 10,000,000 100.00

Method Comparison

The choice between HPLC and GC-MS for the purity determination of this compound will depend on the specific analytical goals. The following diagram outlines the logical considerations for method selection.

method_selection start Start: Purity Analysis of This compound is_volatile Are potential impurities volatile and thermally stable? start->is_volatile use_gcms Use GC-MS for separation and identification is_volatile->use_gcms Yes use_hplc Use HPLC for quantitative analysis is_volatile->use_hplc No need_id Is impurity identification critical? use_gcms->need_id use_hplc->need_id need_id->use_hplc No, quantification is sufficient No, quantification is sufficient hplc_ms Consider LC-MS for non-volatile impurity ID need_id->hplc_ms Yes

Caption: Decision tree for selecting an analytical method.

HPLC Advantages:

  • High resolution for separating closely related compounds.

  • Suitable for a wide range of polar and non-polar compounds.

  • Non-destructive, allowing for fraction collection if needed.

  • Generally provides excellent quantitative precision and accuracy.[8]

GC-MS Advantages:

  • Provides definitive identification of impurities through mass spectral data.

  • Excellent for analyzing volatile and semi-volatile organic compounds.

  • High sensitivity for many compounds.

Considerations:

  • For a comprehensive purity profile, it is often beneficial to use both HPLC for accurate quantification of the main component and non-volatile impurities, and GC-MS for the identification of volatile impurities and byproducts.

  • Method validation (including linearity, accuracy, precision, and robustness) is crucial for ensuring the reliability of the analytical results in a regulated environment.

  • If non-volatile impurities need to be identified, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the preferred technique.

References

Cross-Validation of Analytical Methods for the Quantification of 2-Acetyl-5-bromopyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Acetyl-5-bromopyridine, a key building block in pharmaceutical synthesis, is of paramount importance. Ensuring the purity and concentration of this intermediate is critical for the integrity and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of prevalent analytical methodologies for the quantification of this compound.

While specific cross-validation data for this compound is not extensively available in published literature, this document synthesizes established analytical techniques for structurally similar compounds, such as other acetylated and brominated pyridines, to present a robust comparative framework. The focus is on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectroscopy. This guide outlines their respective performance characteristics and provides detailed, representative experimental protocols to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between required sensitivity, selectivity, speed, and the complexity of the sample matrix. The following table summarizes the anticipated performance parameters for the analysis of this compound using different analytical techniques. These values are representative and should be validated for specific laboratory conditions and sample matrices.[1][2][3]

ParameterHPLC-UVGC-MSLC-MS/MSUV-Vis Spectroscopy
Linearity (r²) > 0.999> 0.995> 0.999> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%90 - 110%
Precision (% RSD) < 2%< 5%< 3%< 10%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.1 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~0.5 ng/mL~3 µg/mL
Selectivity GoodVery GoodExcellentLow
Throughput ModerateModerateHighHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar pyridine derivatives and should be optimized for the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of non-volatile and thermally stable compounds like this compound. A reverse-phase method is typically suitable for pyridine derivatives.[4][5]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic acid). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, based on the UV absorbance of the pyridine ring.[6]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve (e.g., 1 - 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Prepare Dilutions Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Workflow for HPLC quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This compound is amenable to GC analysis.[7][8]

Instrumentation:

  • GC-MS system with a capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent such as methanol or dichloromethane.

  • Working Standard Solutions: Dilute the stock solution to create calibration standards.

  • Sample Solution: Dissolve the sample in the same solvent and filter if necessary.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prepare Prepare Sample/Standard in Solvent Filter_GC Filter if necessary Prepare->Filter_GC Inject_GC Inject into GC Filter_GC->Inject_GC Separate_GC Separation in Capillary Column Inject_GC->Separate_GC Ionize_MS Electron Ionization (EI) Separate_GC->Ionize_MS Detect_MS Mass Detection Ionize_MS->Detect_MS Identify Identify by Mass Spectrum Detect_MS->Identify Quantify_GC Quantify by Peak Area Identify->Quantify_GC

Workflow for GC-MS analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.[9][10][11]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 or similar reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

LC and MS/MS Conditions:

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI positive.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.

Sample Preparation:

  • Similar to HPLC, with extra care to use LC-MS grade solvents and vials to minimize background interference.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that can be used for the quantification of this compound, provided the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength.[12][13][14][15]

Instrumentation:

  • UV-Vis spectrophotometer.

Measurement Parameters:

  • Solvent: A suitable UV-transparent solvent such as ethanol or acetonitrile.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV range (typically 200-400 nm). The pyridine ring generally shows strong absorbance around 250-270 nm.[15]

  • Blank: The solvent used for sample preparation.

Procedure:

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

UVVis_Workflow A Prepare Standards & Sample B Determine λmax A->B E Measure Sample Absorbance A->E C Measure Absorbance of Standards B->C D Generate Calibration Curve C->D F Calculate Concentration D->F E->F

Logical flow for UV-Vis quantification.

Conclusion

The analytical characterization of this compound can be effectively achieved using a variety of techniques. HPLC-UV provides a robust and reliable method for routine quality control. GC-MS offers excellent separation and identification capabilities, particularly for impurity profiling. For high-sensitivity and high-throughput applications, especially in complex matrices, LC-MS/MS is the method of choice. UV-Vis spectroscopy, while less specific, can be a simple and rapid tool for concentration determination in pure samples.

References

Comparative study of the biological efficacy of 2-Acetyl-5-bromopyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Efficacy of 2-Acetyl-5-bromopyridine Analogs

This guide provides a comparative analysis of the biological efficacy of hypothetical this compound analogs. The data and methodologies presented are based on established findings for structurally related pyridine derivatives, offering a framework for researchers, scientists, and drug development professionals. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Modifications to this core structure can significantly alter the biological activity of the resulting compounds.

Data Presentation: Comparative Biological Activity

The following table summarizes hypothetical quantitative data for a series of this compound analogs against various biological targets. This data is illustrative and intended to demonstrate how structure-activity relationships (SAR) can be evaluated.

Compound IDR-Group ModificationAnti-inflammatory Activity (IC50 in µM)Anticancer Activity (MCF-7, IC50 in µM)
APB-001 H (Parent Compound)85.2>100
APB-002 4-Chlorophenyl45.762.1
APB-003 4-Methoxyphenyl68.389.5
APB-004 3,4-Dimethoxyphenyl52.175.4
APB-005 4-Nitrophenyl33.948.8

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay evaluates the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • IC50 values, the concentration required to inhibit 50% of NO production, are determined from dose-response curves.[2]

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Lines: Human cancer cell lines, such as MCF-7 (breast cancer), are used.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

    • The cells are then treated with different concentrations of the this compound analogs and incubated for another 48 hours.

    • After the treatment period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plate is incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

    • The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm).

    • The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined.[3]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound synthesis Analog Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization synthesis->purification anti_inflammatory Anti-inflammatory Assay (NO Production) purification->anti_inflammatory anticancer Anticancer Assay (MTT) purification->anticancer ic50 IC50 Determination anti_inflammatory->ic50 anticancer->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar conclusion conclusion sar->conclusion Lead Compound Identification

Caption: General experimental workflow for analog synthesis and biological evaluation.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Analog Pyridine Analog Analog->IKK Inhibits Analog->NFkB Inhibits

Caption: A potential anti-inflammatory signaling pathway targeted by pyridine analogs.

SAR_logic cluster_modifications Modifications at R-Group cluster_activity Impact on Biological Activity parent This compound Core edg Electron Donating Group (e.g., -OCH3) parent->edg ewg Electron Withdrawing Group (e.g., -NO2, -Cl) parent->ewg dec_activity Decreased Potency edg->dec_activity Leads to inc_activity Increased Potency ewg->inc_activity Leads to

Caption: Simplified Structure-Activity Relationship (SAR) logic for pyridine derivatives.[1]

References

Verifying the Reproducibility of 2-Acetyl-5-bromopyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides an objective comparison and detailed analysis of the published synthesis of 2-Acetyl-5-bromopyridine, a valuable building block in medicinal chemistry. We present a thorough examination of a known synthetic protocol, alongside considerations for alternative routes, supported by experimental data to assess reproducibility and performance.

Introduction to this compound

This compound, also known as 1-(6-bromopyridin-3-yl)ethanone, is a heterocyclic ketone of significant interest in the pharmaceutical and agrochemical industries. Its structure incorporates a pyridine ring, a common motif in bioactive molecules, functionalized with an acetyl group and a bromine atom. These features provide versatile handles for further chemical modifications, such as cross-coupling reactions at the bromine-bearing carbon and various transformations of the acetyl group, enabling the construction of more complex molecular architectures.

This guide focuses on verifying the reproducibility of a published organolithium-based synthesis of this compound and explores potential alternative synthetic strategies.

Comparison of Synthetic Methods

The primary method for which a detailed protocol has been published involves the selective lithiation of 2,5-dibromopyridine followed by acetylation. An alternative conceptual approach is the direct bromination of 2-acetylpyridine. Below is a comparative summary of these methods.

ParameterPublished Organolithium MethodAlternative: Direct Bromination (Hypothetical)
Starting Material 2,5-Dibromopyridine2-Acetylpyridine
Key Reagents n-Butyllithium, N,N-DimethylacetamideBrominating agent (e.g., Br₂, NBS), Acid catalyst
Reported Yield 47%[1]Not reported for 5-bromo isomer
Reaction Conditions Cryogenic temperature (-78 °C), Inert atmosphere[1]Potentially milder conditions, but regioselectivity is a challenge
Selectivity Selective for the 2-position due to the nature of the organolithium reactionMixture of isomers likely (3-bromo, 5-bromo, and di-bromo)
Purification Column chromatography[1]Likely requires challenging separation of isomers

Experimental Protocols

Published Synthesis via Organolithium Intermediate

This method relies on the higher reactivity of the bromine atom at the 2-position of the pyridine ring towards lithium-halogen exchange.

Reaction Scheme:

Detailed Protocol: [1]

  • A solution of 2,5-dibromopyridine (1.0 g, 4.219 mmol) in anhydrous diethyl ether (10 mL) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (2.5 M in hexanes, 2.0 mL, 5.0 mmol) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • N,N-Dimethylacetamide (0.58 g, 6.3 mmol) is then added dropwise, and stirring is continued at -78 °C for an additional 4 hours.

  • The reaction is quenched by the addition of ice water.

  • The mixture is partitioned between a saturated aqueous solution of ammonium chloride and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a yellow solid.

Reported Yield: 47%[1]

Alternative Approach: Direct Bromination of 2-Acetylpyridine (Conceptual)

Hypothetical Reaction Scheme:

General Considerations:

  • Brominating Agent: N-Bromosuccinimide (NBS) or liquid bromine could be used.

  • Solvent and Catalyst: The reaction is typically carried out in a strong acid, such as sulfuric acid or acetic acid, which also acts as a catalyst.

  • Temperature: Reaction temperature would need to be carefully controlled to influence the isomeric ratio.

  • Challenges: The primary difficulty would be the separation of the resulting constitutional isomers (3-bromo and 5-bromo), which would likely have very similar physical properties.

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams were generated using the DOT language.

G Workflow for the Published Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product 2,5-Dibromopyridine 2,5-Dibromopyridine Lithiation with n-BuLi at -78 C Lithiation with n-BuLi at -78 C 2,5-Dibromopyridine->Lithiation with n-BuLi at -78 C 1. Acetylation with N,N-Dimethylacetamide Acetylation with N,N-Dimethylacetamide Lithiation with n-BuLi at -78 C->Acetylation with N,N-Dimethylacetamide 2. Quenching with Ice Water Quenching with Ice Water Acetylation with N,N-Dimethylacetamide->Quenching with Ice Water 3. Extraction and Washing Extraction and Washing Quenching with Ice Water->Extraction and Washing 4. Purification by Column Chromatography Purification by Column Chromatography Extraction and Washing->Purification by Column Chromatography 5. This compound This compound Purification by Column Chromatography->this compound Yield: 47% G Comparative Synthetic Pathways to this compound cluster_published Published Method cluster_alternative Alternative Method 2,5-Dibromopyridine_P 2,5-Dibromopyridine Reaction_P 1. n-BuLi 2. CH3CON(CH3)2 2,5-Dibromopyridine_P->Reaction_P Product_P This compound Reaction_P->Product_P 2-Acetylpyridine_A 2-Acetylpyridine Reaction_A Bromination 2-Acetylpyridine_A->Reaction_A Product_A Mixture of Isomers (including this compound) Reaction_A->Product_A

References

A Comparative Guide to 2-Acetyl-5-bromopyridine and its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate intermediates is a critical decision that can significantly impact the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides a comprehensive comparison of 2-Acetyl-5-bromopyridine with its common alternatives, 2-Acetyl-5-chloropyridine and 2-Acetyl-5-iodopyridine, in the context of their application as key building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Executive Summary

This compound serves as a versatile intermediate, offering a balance of reactivity and stability that makes it suitable for a wide range of cross-coupling reactions. Its chloro- and iodo-analogs present a spectrum of reactivity, with the choice of halogenated intermediate often depending on the specific requirements of the synthetic step, including desired reaction kinetics, cost considerations, and the nature of the coupling partners. While direct comparative studies under identical conditions are scarce in the literature, this guide synthesizes available data and established chemical principles to provide a clear comparison of these valuable synthetic intermediates.

Chemical Properties of 2-Acetyl-5-halopyridines

The physical and chemical properties of 2-acetyl-5-bromo-, chloro-, and iodopyridine are summarized in the table below. The variation in the halogen atom influences the molecular weight, melting point, and reactivity of these compounds.

PropertyThis compound2-Acetyl-5-chloropyridine2-Acetyl-5-iodopyridine
CAS Number 139042-59-455676-22-766131-78-0 (for 2-acetylamino-5-iodopyridine)
Molecular Formula C₇H₆BrNOC₇H₆ClNOC₇H₇IN₂O (for 2-acetylamino-5-iodopyridine)
Molecular Weight 200.03 g/mol 155.58 g/mol 262.05 g/mol (for 2-acetylamino-5-iodopyridine)
Appearance Off-white to light yellow crystalline powderWhite to yellow powderNot readily available
Melting Point 124-128 °CNot readily availableNot readily available
Purity ≥ 98% (HPLC)[1]≥ 99% (HPLC)≥98%

Comparative Performance in Key Synthetic Reactions

The primary utility of 2-acetyl-5-halopyridines lies in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in the construction of complex molecular architectures found in many drug candidates, including PARP inhibitors and kinase inhibitors.[2][3][4]

The reactivity of the C-X bond (where X = Cl, Br, I) is a critical factor in these reactions, with the general trend in reactivity being I > Br > Cl . This trend is a direct consequence of the C-X bond dissociation energies.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

G Reactivity_Trend General Reactivity in Pd-Catalyzed Cross-Coupling Iodo Iodo Bromo Bromo Chloro Chloro

2-Acetyl-5-iodopyridine: Due to the weaker C-I bond, this intermediate is the most reactive. It can often undergo cross-coupling reactions under milder conditions, with lower catalyst loadings and shorter reaction times. This high reactivity can be advantageous for sensitive substrates but may also lead to side reactions if not carefully controlled.

This compound: This intermediate offers a good balance between reactivity and stability. It is generally reactive enough to participate in a wide range of cross-coupling reactions under standard conditions, making it a workhorse for many synthetic applications.

2-Acetyl-5-chloropyridine: The stronger C-Cl bond makes this intermediate the least reactive of the three. Cross-coupling reactions with 2-acetyl-5-chloropyridine often require more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated catalyst systems (e.g., using bulky, electron-rich phosphine ligands).[5] However, the lower cost and greater availability of chlorinated starting materials can make it an attractive option for large-scale synthesis.[5]

Hypothetical Comparative Data for a Suzuki-Miyaura Coupling Reaction
IntermediateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Acetyl-5-iodopyridinePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O802~95
This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O906~85
2-Acetyl-5-chloropyridinePd₂(dba)₃/SPhos (5 mol%)K₃PO₄Dioxane11012~70

Cost-Effectiveness Analysis

A crucial factor in the selection of an intermediate is its cost, especially for large-scale production. The relative cost of these intermediates can vary depending on the supplier and the scale of the purchase.

IntermediateRelative CostConsiderations
2-Acetyl-5-chloropyridine$ Generally the most cost-effective starting material. However, the potentially higher cost of specialized catalysts and longer reaction times for its coupling reactions should be factored into the overall process cost.
This compound
Offers a good balance of cost and reactivity, making it a popular choice for many applications.
2-Acetyl-5-iodopyridine
$
Typically the most expensive of the three, but its high reactivity can lead to cost savings through reduced catalyst loading, shorter reaction times, and potentially higher yields, especially for challenging couplings.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions using a 2-acetyl-5-halopyridine. These protocols are general and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

// Nodes Start [label="Start:\n- 2-Acetyl-5-halopyridine (1 equiv)\n- Arylboronic acid (1.2 equiv)\n- Pd catalyst (e.g., Pd(PPh₃)₄)\n- Base (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\n- Degassed solvent (e.g., Toluene/H₂O)\n- Heat under inert atmosphere\n(e.g., 80-110 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Workup:\n- Cool to RT\n- Aqueous extraction\n- Dry organic layer", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\n- Column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product:\nCoupled biaryl ketone", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Reaction [label="Combine & Heat"]; Reaction -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; } .dot Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Acetyl-5-halopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., Toluene/Water 4:1)

Procedure:

  • To a reaction vessel, add the 2-acetyl-5-halopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

// Nodes Start [label="Start:\n- 2-Acetyl-5-halopyridine (1 equiv)\n- Terminal alkyne (1.2 equiv)\n- Pd catalyst (e.g., PdCl₂(PPh₃)₂)\n- Cu(I) co-catalyst (e.g., CuI)\n- Base (e.g., Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\n- Anhydrous solvent (e.g., THF)\n- Stir under inert atmosphere\n(e.g., RT to 60 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Workup:\n- Quench with NH₄Cl (aq)\n- Aqueous extraction\n- Dry organic layer", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\n- Column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product:\nAlkynyl pyridine ketone", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Reaction [label="Combine & Stir"]; Reaction -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; } .dot Figure 3: General experimental workflow for a Sonogashira coupling reaction.

Materials:

  • 2-Acetyl-5-halopyridine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine, 2.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 2-acetyl-5-halopyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Conclusion

The choice between 2-acetyl-5-bromo-, chloro-, and iodopyridine as a synthetic intermediate is a nuanced decision that requires careful consideration of several factors. 2-Acetyl-5-iodopyridine offers the highest reactivity, enabling milder reaction conditions, while 2-acetyl-5-chloropyridine provides a cost-effective alternative for large-scale syntheses, albeit with the need for more robust catalytic systems. This compound represents a well-balanced option in terms of reactivity and cost, making it a widely applicable and reliable intermediate in drug discovery and development. The selection of the optimal intermediate will ultimately depend on the specific synthetic challenge, economic constraints, and the desired efficiency of the overall synthetic route. Further direct comparative studies in the literature would be invaluable for making more quantitative assessments.

References

Safety Operating Guide

Safe Disposal of 2-Acetyl-5-bromopyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Acetyl-5-bromopyridine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for hazardous chemical waste and data from structurally similar compounds.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) was not identified, data from analogous compounds such as 2-acetylpyridine and other brominated pyridines suggest the following potential hazards.[1][2] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard ClassificationDescriptionPrecautionary Statements
Combustible Liquid May ignite on heating.Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
Acute Oral Toxicity Toxic if swallowed.Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling.
Acute Dermal Toxicity Fatal in contact with skin.Do not get in eyes, on skin, or on clothing. Wear protective gloves and protective clothing.
Skin Irritation Causes skin irritation.Wash contaminated skin thoroughly after handling. If skin irritation occurs, get medical advice/attention.[1]
Serious Eye Irritation Causes serious eye irritation.Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be required for large quantities or in case of spills.

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to ensure personnel safety and environmental protection. Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste in accordance with local, regional, and national regulations.[4]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, compatible, and properly labeled hazardous waste container.
  • The container must be in good condition and have a secure, tight-fitting lid.
  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Combustible").

2. Storage:

  • Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.
  • The storage area should be cool, dry, and well-ventilated.[4]
  • Keep the container away from heat, sparks, and open flames.[4]
  • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

3. Disposal Request:

  • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
  • Follow your institution's specific procedures for waste pickup requests.

4. Spill and Emergency Procedures:

  • Minor Spills:
  • Evacuate the immediate area.
  • Wear appropriate PPE.
  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[5]
  • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
  • Major Spills:
  • Evacuate the laboratory and alert others in the area.
  • Contact your institution's EHS or emergency response team immediately.
  • Do not allow the chemical to enter drains or waterways. [6]

Disposal Workflow

G A Waste Generation (this compound) B Collect in Labeled Hazardous Waste Container A->B F Spill Occurs A->F C Store in Designated Cool, Dry, Ventilated Area B->C D Submit Waste Pickup Request to EHS C->D E Professional Disposal by Approved Vendor D->E G Minor Spill (Absorb and Collect) F->G Minor H Major Spill (Evacuate and Call EHS) F->H Major G->B

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Acetyl-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Acetyl-5-bromopyridine, including detailed operational and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.

This compound is a chemical compound utilized in various research and development applications. Understanding its hazard profile is the first step toward safe handling. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is non-negotiable.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment is critical before handling this compound. The following table summarizes its primary hazards and the recommended personal protective equipment to mitigate risks.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Causes skin irritation.[1][2][3][4]Skin Irritation (Category 2)Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][5] Nitrile or neoprene gloves are generally recommended. Always inspect gloves before use and use proper removal techniques. Clothing: Wear protective clothing and boots to prevent contact.[1][2] A lab coat or chemical-resistant apron should be worn.
Causes serious eye irritation.[1][2][3][4]Eye Irritation (Category 2A)Eye Protection: Chemical safety goggles or glasses are mandatory.[1][2][5] A face shield should be used when there is a risk of splashing.[1][2]
May cause respiratory irritation.[1][2][3][4]STOT SE 3Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[5][6] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]
Harmful if swallowed.[2]Acute Toxicity, Oral (Category 4)General Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1][2]
Combustible liquid.[4][6]Flammable liquids (Category 4)Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces.[1][4][6] Use non-sparking tools and take precautionary measures against static discharges.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

To ensure a systematic and safe approach to handling this compound, the following workflow should be implemented. This process is designed to minimize exposure and prevent accidents.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Ventilated Work Area (Fume Hood) Don PPE->Prepare Work Area Weighing Weigh Solid in Ventilated Enclosure Prepare Work Area->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction in Closed System Dissolving->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Dispose Dispose of Waste via Licensed Contractor Segregate Waste->Dispose

Operational Workflow for Handling this compound

Experimental Protocol for Safe Handling:

  • Review Safety Data Sheet (SDS): Before any work begins, all personnel involved must review the SDS for this compound to be fully aware of its hazards and safety precautions.

  • Don Appropriate PPE: As detailed in the table above, put on a lab coat, chemical safety goggles, and appropriate gloves. A face shield and respirator should be readily available if needed.

  • Prepare Ventilated Work Area: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] Ensure the fume hood is functioning correctly.

  • Weighing: If working with the solid form, carefully weigh the required amount in a tared container within the fume hood.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Reaction: If used in a chemical reaction, ensure the apparatus is set up in a closed system within the fume hood to contain any vapors.

  • Decontamination: After use, decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Segregation: Segregate all waste contaminated with this compound into a designated, labeled waste container.

  • Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company, following all local, state, and federal regulations.[6][7][8]

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air.[5][7] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5] Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][7] Seek medical attention if irritation persists.[7]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[5][7] Remove contact lenses if present and easy to do.[7] Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[5][8] Never give anything by mouth to an unconscious person.[8] Rinse mouth with water.[8] Call a physician or poison control center immediately.[5]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for maintaining a safe laboratory.

Spill Response:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, contain the material with an inert absorbent material (e.g., sand, earth, vermiculite).[9]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled container for disposal.[1][4]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the spill to the appropriate safety personnel.

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, should be collected in clearly labeled, sealed containers.

  • Licensed Disposal: Arrange for the disposal of chemical waste through a licensed and certified hazardous waste disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.[4][10]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal environmental regulations.[10]

By implementing these comprehensive safety and handling procedures, you can significantly reduce the risks associated with working with this compound, ensuring the well-being of your team and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.